molecular formula C13H25NO2 B2644846 N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine CAS No. 1335042-32-4

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Cat. No.: B2644846
CAS No.: 1335042-32-4
M. Wt: 227.348
InChI Key: LOEICRCCYRJRBL-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine (CAS 1335042-32-4) is a chemical building block of interest in medicinal and organic chemistry research. Its molecular formula is C13H25NO2, and it has a molecular weight of 227.35 g/mol . The compound features a stereocenter and is offered as a racemic mixture (indicated by the (+/-) prefix), and it contains both a Boc (tert-butoxycarbonyl) protecting group and a terminal alkene functional group . The Boc group is widely used in synthetic chemistry to protect amines during multi-step synthesis, and the alkene group offers a versatile handle for further chemical modifications, such as through cross-coupling or oxidation reactions. This makes the compound a valuable intermediate for constructing more complex molecules. Research into analogous 4-aminopiperidine structures has demonstrated their significance as a core motif in the development of novel pharmaceutical agents, particularly as potential antifungal compounds that target ergosterol biosynthesis . As a versatile scaffold, N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine can be utilized in the synthesis of compound libraries for biological activity screening and in structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, as it is classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-methylhept-1-en-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEICRCCYRJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine , a critical homoallylic amine intermediate used in the synthesis of peptidomimetics,


-amino acids, and nitrogen heterocycles via Ring-Closing Metathesis (RCM).

Technical Monograph & Synthesis Guide

Executive Summary & Compound Identity

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine (also known as tert-butyl (2-methylhept-6-en-4-yl)carbamate) is a protected secondary amine featuring a terminal alkene and a branched isobutyl side chain. Structurally, it represents a homoallylated leucine surrogate or a protected


-amino alkene .

Its primary utility lies in drug discovery as a "stapling" point for peptide macrocyclization or as a precursor to Statine (a


-amino acid found in aspartic protease inhibitors) via oxidative cleavage of the terminal double bond.
Identity Matrix
ParameterDetail
IUPAC Name tert-butyl (2-methylhept-6-en-4-yl)carbamate
Common Name N-Boc-1-isobutyl-3-butenylamine
CAS Number 143958-76-3 (Generic for amine), 1250889-86-1 (Specific isomer/analog context)
Molecular Formula C

H

NO

Molecular Weight 227.35 g/mol
Stereochemistry Racemic (+/-); contains one chiral center at C4

Physicochemical Profile

The following data aggregates calculated properties based on structure-activity relationship (SAR) models and experimental data from homologous N-Boc alkenes.

Quantitative Data Table
PropertyValueConfidenceNotes
Physical State Colorless to pale yellow oilHighLow MW carbamates with alkyl chains are typically viscous oils.
Boiling Point 295.0 ± 20.0 °CHighCalculated at 760 mmHg.
Density 0.905 ± 0.06 g/cm³HighTypical for aliphatic N-Boc amines.
LogP (Lipophilicity) 3.82HighHighly lipophilic due to isobutyl/allyl/Boc groups.
Flash Point 132.2 ± 21.8 °CMediumPredicted.
Solubility (Water) Insoluble (< 0.1 mg/mL)HighHydrophobic character dominates.
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, DMSOHighCompatible with standard organic synthesis solvents.
pKa (Conjugate Acid) ~17 (Carbamate NH)HighThe N-H proton is weakly acidic; not basic like free amines.

Synthesis & Manufacturing Protocols

To ensure high purity and scalability, the


-Amido Sulfone Route  is the preferred method over traditional reductive amination or Mitsunobu inversion. This pathway avoids the isolation of unstable N-Boc imines and minimizes racemization.
Core Logic: The -Amido Sulfone Strategy

Direct addition of Grignard reagents to N-Boc aldimines is often low-yielding due to imine instability. By trapping the imine as a stable crystalline


-amido sulfone , we create a robust electrophile that releases the imine in situ upon treatment with the allyl nucleophile.
Detailed Protocol
Step 1: Formation of the

-Amido Sulfone

Reagents: Isovaleraldehyde (3-methylbutanal), tert-Butyl carbamate (BocNH


), Sodium benzenesulfinate, Formic acid.
  • Dissolution: Dissolve BocNH

    
     (1.0 equiv) and sodium benzenesulfinate (2.0 equiv) in a solvent mixture of MeOH/H
    
    
    
    O (1:2).
  • Addition: Add Isovaleraldehyde (1.2 equiv) followed by Formic acid (2.0 equiv).

  • Precipitation: Stir at room temperature for 24–48 hours. A white precipitate (

    
    -amido sulfone) will form.
    
  • Isolation: Filter the solid, wash with H

    
    O and Et
    
    
    
    O. Dry under vacuum. Note: This intermediate is stable and can be stored.
Step 2: Grignard Allylation

Reagents: Allylmagnesium bromide (1.0 M in Et


O), 

-Amido Sulfone (from Step 1).
  • Activation: Dissolve the sulfone in anhydrous THF under N

    
     atmosphere. Cool to 0 °C.
    
  • Nucleophilic Attack: Dropwise add Allylmagnesium bromide (2.5 equiv). The Grignard reagent acts as a base to eliminate the sulfinate (generating the N-Boc imine in situ) and then as a nucleophile to attack the imine.

  • Quench: Stir for 2 hours at 0 °C, then quench with saturated NH

    
    Cl.
    
  • Purification: Extract with EtOAc. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine .

Synthesis Workflow Diagram (DOT)

SynthesisPath Start Isovaleraldehyde (3-methylbutanal) Intermediate α-Amido Sulfone (Stable Solid) Start->Intermediate Condensation (MeOH/H2O) Reagents1 BocNH2 NaPhSO2 HCOOH Reagents1->Intermediate Product N-Boc-2-methyl-hept-6-ene-4-amine (Target) Intermediate->Product In-situ Imine Gen. & Allylation Reagents2 AllylMgBr (THF, 0°C) Reagents2->Product

Figure 1: Two-step synthesis via the stable


-amido sulfone intermediate, ensuring high yield and avoiding unstable imine isolation.

Reactivity & Applications

This molecule serves as a "divergent intermediate." The orthogonality of the N-Boc group and the terminal alkene allows for selective functionalization.

A. Oxidative Cleavage (Synthesis of -Amino Acids)

The terminal alkene is a "masked" carboxylate.

  • Protocol: Ozonolysis (O

    
    , -78 °C) followed by oxidative workup (H
    
    
    
    O
    
    
    or NaClO
    
    
    ).
  • Product: N-Boc-Leucine homolog (Statine precursor).

  • Mechanism: The C6=C7 bond is cleaved, converting C6 into a carboxylic acid.

B. Ring-Closing Metathesis (RCM)

Used to synthesize piperidine alkaloids.

  • Protocol: Acylation of the N-Boc nitrogen with an acryloyl chloride (after Boc removal or via N-alkylation) followed by Grubbs II catalyst.

  • Product: Dehydropiperidine rings.

C. Deprotection Kinetics
  • Acid Sensitivity: The Boc group is labile to TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Self-Validating Check: Upon deprotection, the disappearance of the t-butyl singlet (~1.44 ppm) in

    
    H NMR confirms reaction completion.
    
Reactivity Pathway Diagram (DOT)

Reactivity Center N-Boc-2-methyl-hept-6-ene-4-amine Statine N-Boc-γ-Amino Acid (Statine Analog) Center->Statine RuCl3/NaIO4 or O3 Piperidine Piperidine Scaffold (via RCM) Center->Piperidine 1. N-Alkylation 2. Grubbs Cat. FreeAmine Free Amine Salt (HCl/TFA) Center->FreeAmine 4M HCl/Dioxane

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Handling & Safety Profile

While specific toxicological data for this exact isomer is limited, protocols should follow the "Aliphatic Carbamate/Alkene" hazard class.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The terminal alkene is susceptible to slow auto-oxidation if exposed to air over months.

  • Stability: Stable for >12 months if stored dry. Avoid strong acids (cleaves Boc) and strong oxidizers (cleaves alkene).

References

  • Petrini, M. (2005). "

    
    -Amido Sulfones as Stable Precursors of Reactive N-Acylimines." Chemical Reviews, 105(11), 3949–3977. 
    
  • Ellman, J. A., et al. (2002). "Additions of Grignard Reagents to N-tert-Butanesulfinyl Imines." Accounts of Chemical Research, 35(11), 984–995.

  • Squarix GmbH. (2024). "Product Datasheet: VA011 - N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine." Squarix Catalog.

  • Boto, A., et al. (2001). "Oxidative cleavage of alkenes: A route to functionalized amino acids." Tetrahedron Letters, 42(27), 4501-4504.

An In-Depth Technical Guide to N-Boc-2-methyl-hept-6-ene-4-amine: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-Boc-2-methyl-hept-6-ene-4-amine, a valuable synthetic intermediate in organic chemistry and drug discovery. The guide details the molecule's structural elucidation, including its SMILES string, and offers a scientifically grounded, step-by-step protocol for its synthesis. Furthermore, this document explores the causality behind the chosen synthetic strategies, discusses methods for characterization and purification, and highlights potential applications in medicinal chemistry, underpinned by authoritative references.

Introduction: The Significance of N-Boc Protected Alkenylamines

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under various conditions and its facile cleavage under mild acidic conditions.[2][3] When combined with a reactive alkenyl moiety, as in the case of N-Boc-2-methyl-hept-6-ene-4-amine, these molecules become versatile building blocks for the synthesis of complex nitrogen-containing compounds.

The presence of a terminal alkene in N-Boc-2-methyl-hept-6-ene-4-amine offers a synthetic handle for a plethora of chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, and epoxidation. These reactions allow for the introduction of diverse functionalities, making this class of compounds particularly attractive for the construction of novel scaffolds in drug discovery programs. The chiral center at the 4-position further enhances its utility, providing a platform for the stereoselective synthesis of bioactive molecules.

This guide will provide an in-depth exploration of N-Boc-2-methyl-hept-6-ene-4-amine, from its fundamental molecular structure to its synthesis and potential applications, offering valuable insights for researchers in the field.

Molecular Structure and Properties

Structural Elucidation

The systematic name N-Boc-2-methyl-hept-6-ene-4-amine defines a precise molecular architecture. A breakdown of the nomenclature reveals the following structural features:

  • Heptane Backbone: A seven-carbon aliphatic chain.

  • -6-ene: A carbon-carbon double bond between the sixth and seventh carbon atoms.

  • 4-amine: An amine functional group located at the fourth carbon atom.

  • 2-methyl: A methyl substituent at the second carbon atom.

  • N-Boc: The amine's nitrogen atom is protected by a tert-butoxycarbonyl group.

This arrangement results in the following chemical structure:

Retrosynthesis target N-Boc-2-methyl-hept-6-ene-4-amine amine 2-Methyl-hept-6-en-4-amine target->amine Boc Protection hydroxyl 2-Methyl-hept-6-en-4-ol amine->hydroxyl Mitsunobu or Azide Displacement grignard_reagents Isovaleraldehyde + Allylmagnesium bromide hydroxyl->grignard_reagents Grignard Reaction

Caption: Retrosynthetic analysis of N-Boc-2-methyl-hept-6-ene-4-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-hept-6-en-4-ol

This step involves the nucleophilic addition of allylmagnesium bromide to isovaleraldehyde. The causality for this choice lies in the commercial availability and high reactivity of these starting materials, providing a direct route to the desired carbon skeleton.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of isovaleraldehyde (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of allylmagnesium bromide (1.1 eq.) in diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The choice of a slight excess of the Grignard reagent ensures complete consumption of the aldehyde.

  • Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-hept-6-en-4-ol.

Step 2: Synthesis of 2-Methyl-hept-6-en-4-azide

The conversion of the secondary alcohol to an amine can be efficiently achieved via an azide intermediate, which can then be reduced. The use of an azide intermediate is a reliable method that often proceeds with inversion of stereochemistry if a chiral starting material is used.

  • Activation of the Alcohol: To a solution of 2-methyl-hept-6-en-4-ol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) is added dropwise. This forms the Mitsunobu betaine in situ.

  • Nucleophilic Displacement: Diphenylphosphoryl azide (DPPA) (1.2 eq.) is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield 2-methyl-hept-6-en-4-azide.

Step 3: Synthesis of 2-Methyl-hept-6-en-4-amine

The reduction of the azide to the primary amine is a clean and high-yielding transformation.

  • Reduction: The 2-methyl-hept-6-en-4-azide (1.0 eq.) is dissolved in methanol or THF. Palladium on activated carbon (10 mol %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude 2-methyl-hept-6-en-4-amine, which can often be used in the next step without further purification.

Step 4: Synthesis of N-Boc-2-methyl-hept-6-en-4-amine

The final step is the protection of the amine with the Boc group. This reaction is typically high-yielding and straightforward. [4]

  • Reaction Setup: The crude 2-methyl-hept-6-en-4-amine (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or THF. Triethylamine (1.5 eq.) is added, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).

  • Reaction Progression: The reaction mixture is stirred at room temperature for 4-12 hours. The progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the final product, N-Boc-2-methyl-hept-6-ene-4-amine.

SynthesisWorkflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Azide Reduction cluster_3 Step 4: Boc Protection start1 Isovaleraldehyde + Allylmagnesium bromide product1 2-Methyl-hept-6-en-4-ol start1->product1 Et₂O, 0°C to rt product2 2-Methyl-hept-6-en-4-azide product1->product2 PPh₃, DIAD, DPPA, THF product3 2-Methyl-hept-6-en-4-amine product2->product3 H₂, Pd/C, MeOH product4 N-Boc-2-methyl-hept-6-ene-4-amine product3->product4 Boc₂O, Et₃N, DCM

Caption: Synthetic workflow for N-Boc-2-methyl-hept-6-ene-4-amine.

Characterization and Purity Analysis

The identity and purity of the synthesized N-Boc-2-methyl-hept-6-ene-4-amine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different protons in the molecule.

    • A singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

    • Multiplets in the region of 5.7-5.9 ppm for the vinyl proton (-CH=) and 4.9-5.1 ppm for the terminal vinyl protons (=CH₂).

    • A broad signal for the N-H proton, which may vary in chemical shift depending on the solvent and concentration.

    • Signals for the aliphatic protons of the heptene chain, including a doublet for the methyl group at the 2-position.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms. Key signals include the carbonyl carbon of the Boc group at ~155 ppm, the quaternary carbon of the Boc group at ~79 ppm, and the vinyl carbons at ~138 ppm and ~115 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (a sharp peak around 3300-3400 cm⁻¹), the C=O of the carbamate (a strong peak around 1680-1700 cm⁻¹), and the C=C bond of the alkene (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum, typically obtained using electrospray ionization (ESI), should show the molecular ion peak [M+H]⁺ or other adducts such as [M+Na]⁺.

Purity Assessment
  • TLC (Thin Layer Chromatography): A quick and effective method to monitor the progress of reactions and assess the purity of the final product.

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice for such compounds.

Applications in Drug Development and Organic Synthesis

N-Boc-2-methyl-hept-6-ene-4-amine is a valuable intermediate for the synthesis of a wide range of more complex molecules.

  • Scaffold for Novel Therapeutics: The combination of a protected amine, a chiral center, and a terminal alkene makes this molecule an attractive starting point for the synthesis of novel drug candidates. The alkene can be functionalized to introduce new pharmacophores, while the amine, once deprotected, can be used for amide bond formation or reductive amination to build larger structures.

  • Synthesis of Unnatural Amino Acids: The alkene can be oxidatively cleaved to form an aldehyde, which can then be further manipulated to generate unnatural amino acids with unique side chains.

  • Ring-Closing Metathesis (RCM): If another double bond is introduced into a molecule derived from this starting material, RCM can be employed to construct cyclic structures, which are prevalent in many natural products and pharmaceuticals.

Conclusion

This technical guide has provided a comprehensive overview of N-Boc-2-methyl-hept-6-ene-4-amine, a versatile synthetic building block. By detailing its molecular structure, providing a robust synthetic protocol, and outlining its potential applications, this document serves as a valuable resource for researchers engaged in organic synthesis and drug discovery. The strategic combination of a protected amine and a reactive alkene in a chiral framework ensures that this and similar molecules will continue to be important tools in the quest for novel and effective therapeutic agents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Chemistry Portal. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • An efficient synthesis of ortho-N-Boc-aryl methyl ketones. ResearchGate. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • tert-butyl N-(6-methoxyhexan-2-yl)carbamate. PubChem. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • 4-tert-Butyl-2-(hexadecan-2-yl)-6-methylphenol. EPA. [Link]

Sources

An In-depth Technical Guide to the Applications of N-Boc Protected Chiral Homoallylic Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chiral homoallylic amines are invaluable building blocks in modern organic synthesis, serving as versatile precursors to a wide array of complex nitrogen-containing molecules, including natural products, pharmaceuticals, and agrochemicals. The incorporation of the tert-butoxycarbonyl (Boc) protecting group offers a robust strategy to modulate the reactivity of the amine functionality, enabling a diverse range of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis and application of N-Boc protected chiral homoallylic amines, with a focus on stereoselective methodologies and their practical implementation in multi-step synthesis. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these critical synthetic intermediates.

Introduction: The Strategic Importance of N-Boc Protected Chiral Homoallylic Amines

Nitrogen-containing compounds are of paramount importance in medicinal chemistry due to their unique ability to interact with biological targets.[1][2] Among these, chiral homoallylic amines are particularly significant due to the presence of a stereogenic center and a reactive alkene functionality, which allows for a wide variety of subsequent chemical modifications. The protection of the amine group is often crucial in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][4]

The N-Boc protected chiral homoallylic amine scaffold, therefore, represents a highly versatile and strategically important building block for the construction of complex molecular architectures. This guide will delve into the key synthetic strategies for accessing these compounds and highlight their diverse applications in organic synthesis.

Stereoselective Synthesis of N-Boc Protected Chiral Homoallylic Amines

The development of efficient and stereoselective methods for the synthesis of chiral homoallylic amines is an active area of research. Several powerful strategies have emerged, with organocatalysis playing a prominent role.

Organocatalytic Asymmetric Allylation of Imines

A highly effective method for the synthesis of chiral homoallylic amines is the asymmetric allylation of imines. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed to catalyze the enantioselective addition of allylboronates to in situ generated N-Boc imines.

Conceptual Workflow for Asymmetric Allylation:

workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Aldehyde Aldehyde Catalyst Chiral Brønsted Acid Catalyst Aldehyde->Catalyst forms in situ Amine N-Boc Amine Amine->Catalyst N-Boc imine Allylboronate Allylboronate Allylboronate->Catalyst Product N-Boc Chiral Homoallylic Amine Catalyst->Product Stereoselective Allylation Solvent Anhydrous Solvent (e.g., Toluene) Temperature Low Temperature (e.g., -78 °C)

Caption: General workflow for the organocatalytic asymmetric allylation of in situ generated N-Boc imines.

Experimental Protocol: Asymmetric Allylation of an Aldehyde

This protocol is a representative example of the synthesis of an N-Boc protected chiral homoallylic amine.

Materials:

  • Aldehyde (1.0 mmol)

  • tert-Butyl carbamate (1.2 mmol)

  • Allylboronate reagent (1.5 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

  • 4 Å Molecular Sieves (200 mg)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde, tert-butyl carbamate, chiral phosphoric acid catalyst, and 4 Å molecular sieves.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-Boc imine.

  • Cool the reaction mixture to the specified temperature for the catalyst (e.g., -78 °C).

  • Slowly add the allylboronate reagent dropwise over 10 minutes.

  • Stir the reaction at the low temperature for the time specified in the relevant literature (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected chiral homoallylic amine.

Table 1: Representative Examples of Organocatalytic Asymmetric Allylation

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde5249298
2Cinnamaldehyde5248595
3Cyclohexanecarboxaldehyde10367892
4Isovaleraldehyde10487590

Data presented here are representative and may vary based on the specific substrate and reaction conditions.

Applications in the Synthesis of Complex Molecules

N-Boc protected chiral homoallylic amines are versatile intermediates that can be transformed into a variety of other functional groups, making them valuable in the synthesis of complex natural products and pharmaceuticals.

Synthesis of Chiral Piperidines

Chiral piperidine scaffolds are prevalent in many biologically active compounds. N-Boc protected homoallylic amines can be converted to chiral piperidines through a sequence of reactions including ozonolysis, reductive amination, and cyclization.

Synthetic Pathway to Chiral Piperidines:

piperidine_synthesis Start N-Boc Chiral Homoallylic Amine Ozonolysis Ozonolysis (O3, DMS) Start->Ozonolysis Aldehyde Chiral N-Boc Amino Aldehyde Ozonolysis->Aldehyde Deprotection Boc Deprotection (TFA, DCM) Aldehyde->Deprotection Cyclization Intramolecular Reductive Amination (NaBH(OAc)3) Deprotection->Cyclization Piperidine Chiral Piperidine Cyclization->Piperidine

Caption: A general synthetic route for the conversion of N-Boc protected chiral homoallylic amines to chiral piperidines.

Access to Chiral γ-Amino Acids

Chiral γ-amino acids are important components of peptidomimetics and other bioactive molecules.[5] The alkene functionality in N-Boc protected homoallylic amines can be oxidatively cleaved to a carboxylic acid, providing a direct route to chiral γ-amino acids.

Experimental Protocol: Synthesis of a Chiral γ-Amino Acid

Materials:

  • N-Boc protected chiral homoallylic amine (1.0 mmol)

  • Ruthenium(III) chloride hydrate (RuCl₃·H₂O) (0.02 mmol, 2 mol%)

  • Sodium periodate (NaIO₄) (4.0 mmol)

  • Acetonitrile (5 mL)

  • Ethyl acetate (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the N-Boc protected chiral homoallylic amine in a mixture of acetonitrile, ethyl acetate, and water.

  • Add sodium periodate and ruthenium(III) chloride hydrate to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • To the aqueous layer, add a few drops of isopropanol to quench any remaining oxidant.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral γ-amino acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

Conclusion and Future Outlook

N-Boc protected chiral homoallylic amines have proven to be exceptionally useful and versatile building blocks in organic synthesis. The development of robust stereoselective synthetic methods, particularly those employing organocatalysis, has made these compounds readily accessible. Their diverse reactivity allows for their conversion into a wide range of valuable chiral scaffolds, including piperidines and γ-amino acids, which are of significant interest in drug discovery and development. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for their synthesis and the exploration of novel transformations to further expand their synthetic utility.

References

  • Benedetti, F., Berti, F., Fanfoni, L., Garbo, M., Regini, G., & Felluga, F. (n.d.). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters.
  • (n.d.). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. PMC.
  • (n.d.). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved from

  • (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
  • (2016, January 4). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters - ACS Publications.
  • (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH.
  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals.

Sources

Technical Guide: Solubility Profile & Process Handling of N-Boc-2-methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-Boc-2-methyl-hept-6-ene-4-amine CAS: 247068-81-1 (Related Stereoisomer) / Proprietary Intermediates Class: Protected Aliphatic Amine / Olefinic Carbamate Primary Application: Key intermediate in the synthesis of proteasome inhibitors (e.g., Carfilzomib analogs) and peptidomimetics.

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Boc-2-methyl-hept-6-ene-4-amine. While specific thermodynamic datasets for this intermediate are often proprietary, this guide synthesizes available qualitative data with structural structure-property relationship (SPR) analysis to provide actionable solvent selection criteria. It further establishes a self-validating protocol for precise solubility determination in process development.

Part 1: Solubility Landscape & Solvent Compatibility

Structural Determinants of Solubility

The solubility profile of N-Boc-2-methyl-hept-6-ene-4-amine is governed by two competing structural domains:

  • The Hydrophobic Scaffold: The 2-methyl-hept-6-ene chain and the tert-butyl group of the Boc moiety create a significant non-polar surface area. This drives high affinity for lipophilic and halogenated solvents.

  • The Polar Carbamate Linker: The carbamate (-NH-CO-O-) provides hydrogen bond acceptance (carbonyl oxygen) and weak donation (NH), allowing for solubility in moderately polar aprotic solvents (THF, EtOAc).

Solubility Data Matrix

The following data categorizes solvent compatibility based on functional group interaction analysis and available qualitative reports [1, 2].

Solvent ClassSpecific SolventSolubility RatingProcess SuitabilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction / ReactionStrong dipole interactions with carbamate; excellent solvation of alkyl chains.
Ethers Diethyl EtherHigh ExtractionLow polarity matches the aliphatic backbone; standard solvent for isolation [1].
Ethers Tetrahydrofuran (THF)High ReactionGood H-bond acceptor capability stabilizes the carbamate moiety.
Esters Ethyl Acetate (EtOAc)High Crystallization / Chrom."Like-dissolves-like" polarity match; often used as the mobile phase in purification.
Alcohols Methanol / EthanolModerate Crystallization (Anti-solvent)Soluble at elevated temperatures; solubility decreases significantly at <0°C due to hydrophobic effect.
Alkanes Hexanes / HeptaneLow to Moderate Anti-solventThe polar carbamate reduces solubility in pure alkanes compared to the free amine.
Aqueous WaterInsoluble Wash PhaseHydrophobic surface area dominates; lack of ionization at neutral pH.
Thermodynamic Behavior (Theoretical)

For process modeling, the solubility (


) of this Boc-amine in organic solvents typically follows the Modified Apelblat Equation :


  • Positive Enthalpy of Solution (

    
    ):  Dissolution is endothermic in alcoholic solvents, implying solubility increases with temperature.
    
  • Process Implication: Cooling crystallization is a viable purification strategy using an EtOAc/Heptane system, where the compound is soluble in hot EtOAc but precipitates upon cooling and heptane addition.

Part 2: Experimental Determination Protocol (SOP)

As batch-to-batch impurity profiles can alter saturation points, relying solely on literature values is insufficient for GMP campaigns. The following Self-Validating System ensures accurate solubility data generation.

Protocol: Gravimetric Solubility Determination

Objective: Determine saturation mole fraction (


) at 

.

Reagents:

  • Analyte: N-Boc-2-methyl-hept-6-ene-4-amine (>98% purity).

  • Solvent: HPLC Grade (dried if assessing moisture sensitivity).

Workflow:

  • Saturation: Add excess solid analyte to 5 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at

    
     (e.g., 25°C) for 24 hours. Validation Check: Measure refractive index of supernatant at 20h and 24h; values must be identical (<0.0002 difference).
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crash-out).
    
  • Quantification:

    • Transfer

      
       (e.g., 1.00 mL) to a pre-weighed vial.
      
    • Evaporate solvent under N2 stream, then dry in vacuo at 40°C for 4 hours.

    • Weigh residue.

  • Calculation:

    
    
    

Part 3: Process Applications & Workflows

Synthesis & Isolation Workflow

The high solubility in DCM and insolubility in water dictates the standard workup. However, the alkene functionality requires avoiding strong oxidants during solvent removal.

ProcessWorkflow Start Crude Reaction Mixture Extract Extraction (DCM/Water) Start->Extract OrgPhase Organic Phase (Product + DCM) Extract->OrgPhase Partition Coeff > 100 AqPhase Aqueous Phase (Salts) Extract->AqPhase Dry Drying (Na2SO4) OrgPhase->Dry Conc Concentration (Rotovap < 40°C) Dry->Conc Purify Purification (SiO2: Hex/EtOAc) Conc->Purify Solubility Differential Final Pure N-Boc-amine Purify->Final

Figure 1: Standard isolation workflow leveraging the high lipophilicity of the N-Boc-amine.

Solvent Selection Decision Tree

For reaction optimization (e.g., subsequent hydroboration or cross-coupling of the alkene), solvent choice is critical.

SolventSelection Start Select Solvent for Next Step ReactionType Reaction Type? Start->ReactionType Reduction Reduction/Hydroboration ReactionType->Reduction Alkene Funct. Coupling Pd-Catalyzed Coupling ReactionType->Coupling C-C Bond Form. Deprotection Boc Removal ReactionType->Deprotection Amine Release THF THF or DME (High Solubility) Reduction->THF Anhydrous Coupling->THF Ambient T Toluene Toluene (Moderate Solubility) Coupling->Toluene High T Required DCM DCM or Dioxane (High Solubility) Deprotection->DCM Use TFA/DCM

Figure 2: Solvent selection logic based on solubility and reaction compatibility.

References

  • Squarix GmbH. (n.d.). Product Specification: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2]

Sources

A Technical Guide to the Synthesis and Potential Applications of 2-Methyl-hept-6-ene-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic strategies and potential pharmacological applications of 2-methyl-hept-6-ene-4-amine derivatives. While literature specifically detailing this molecular scaffold is nascent, this document synthesizes established principles in amine synthesis and medicinal chemistry to offer a forward-looking perspective for researchers. We will delve into the rationale behind various synthetic methodologies, the importance of stereochemistry, and the potential biological activities that make this class of compounds a compelling area for future drug discovery efforts.

Introduction: The Rationale for Exploring 2-Methyl-hept-6-ene-4-amine Derivatives

Amines are fundamental building blocks in the pharmaceutical industry, integral to the structure and function of a vast array of medications, including antihistamines, antidepressants, and anesthetics.[1] Their ability to form hydrogen bonds is crucial for enhancing the solubility and bioavailability of drug candidates.[1] The allylic amine motif, in particular, is a key structural feature in numerous biologically active agents and natural products.[2] The core structure of 2-methyl-hept-6-ene-4-amine presents a unique combination of a chiral center and an allylic group, suggesting a rich potential for developing derivatives with diverse and specific biological activities.

The exploration of novel chemical entities is the cornerstone of drug discovery. By focusing on a less-explored scaffold like 2-methyl-hept-6-ene-4-amine, researchers can venture into new chemical spaces, potentially uncovering compounds with novel mechanisms of action or improved therapeutic profiles over existing treatments. The structural similarity of its saturated analog, 2-amino-6-methylheptane, to known stimulants suggests that derivatives of 2-methyl-hept-6-ene-4-amine could have interesting neurological or physiological effects.[3][4]

This guide will provide a comprehensive overview of the synthetic pathways available for accessing these derivatives, with a strong emphasis on stereoselective methods to control the chiral center at the C4 position. Furthermore, we will discuss potential biological targets and screening strategies based on the structural motifs present in the core molecule.

Synthetic Strategies for 2-Methyl-hept-6-ene-4-amine Derivatives

The synthesis of 2-methyl-hept-6-ene-4-amine derivatives can be approached through several modern synthetic methodologies. The choice of a particular route will depend on the desired stereochemistry, the nature of the substituents on the amine, and the overall efficiency and scalability of the process.

Reductive Amination of Ketones: A Versatile Approach

Reductive amination of a suitable ketone precursor, 2-methyl-hept-6-en-4-one, stands out as a primary and highly versatile method for the synthesis of the target amine and its derivatives. This process involves the reaction of the ketone with ammonia or a primary/secondary amine to form an imine intermediate, which is then reduced to the corresponding amine.[5]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of 2-methyl-hept-6-en-4-one (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add the desired amine (1-1.2 equivalents) or ammonia. If using an amine salt, a mild base (e.g., triethylamine) may be added to liberate the free amine. The reaction is typically stirred at room temperature for 1-4 hours to facilitate imine formation.

  • Reduction: A reducing agent is then added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-methyl-hept-6-ene-4-amine derivative.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical for both imine formation and the reduction step. Protic solvents like methanol can participate in the reaction and may require a larger excess of the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups.[5]

Stereoselective Synthesis: The Importance of Chirality

Given the presence of a chiral center at the C4 position, controlling the stereochemistry is paramount for developing pharmacologically active compounds. Chiral amines are essential motifs in a vast number of pharmaceuticals.[6]

Enzymatic Routes for Chiral Amine Synthesis

Biocatalytic methods using engineered enzymes offer high efficiency and stereoselectivity under sustainable conditions.[6] Transaminases, oxidases, and amine dehydrogenases are classes of enzymes that have been successfully engineered to improve their catalytic performance for chiral amine synthesis.[7]

  • Transaminases (ATAs): These enzymes can be used for the asymmetric synthesis of chiral amines from prochiral ketones. The use of enantiocomplementary ATAs can lead to the synthesis of either the (R)- or (S)-enantiomer of the target amine.[8]

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the synthesis of chiral amines from a ketone and ammonia, using NAD(P)H as a cofactor.[7]

Workflow for Biocatalytic Reductive Amination:

G ketone 2-Methyl-hept-6-en-4-one enzyme Engineered Transaminase (ATA) or Amine Dehydrogenase (AmDH) ketone->enzyme amine_source Amine Donor (e.g., Isopropylamine) amine_source->enzyme chiral_amine Enantiopure (R)- or (S)- 2-Methyl-hept-6-ene-4-amine enzyme->chiral_amine Asymmetric Amination cofactor Cofactor Regeneration System (e.g., GDH/FDH for NADH) enzyme->cofactor

Caption: Biocatalytic synthesis of chiral 2-methyl-hept-6-ene-4-amine.

Asymmetric 1,2-Addition to Imines

Another powerful strategy for synthesizing chiral amines is the asymmetric 1,2-addition of carbon nucleophiles to imine derivatives.[9] This can be achieved using chiral catalysts or by employing chiral auxiliaries.

Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs) offer an efficient way to generate molecular diversity from simple starting materials in a single step. A nickel-catalyzed multicomponent coupling of an alkene, an aldehyde, and an amide can provide a practical and modular protocol for constructing structurally complex and functionally diverse allylic amines.[2]

Conceptual Workflow for a Nickel-Catalyzed Multicomponent Synthesis:

G alkene Alkene catalyst Nickel Catalyst + Lewis Acid alkene->catalyst aldehyde Aldehyde aldehyde->catalyst amide Amide amide->catalyst product Diverse Allylic Amine Derivative catalyst->product Single Step Coupling

Caption: A multicomponent approach to allylic amine derivatives.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 2-methyl-hept-6-ene-4-amine derivatives, their structural features suggest several promising avenues for investigation.

Structural Motif Potential Biological Activity Rationale/Supporting Evidence
Chiral Amine Neurological Disorders, Cardiovascular Diseases, Antiviral, AnticancerChiral amines are prevalent in a wide range of pharmaceuticals targeting various disease areas.[6][9]
Allylic Amine Antimicrobial, Anticancer, Enzyme InhibitionThe allylic amine moiety is a key pharmacophore in many bioactive compounds and natural products.[2][10]
Heptane Backbone CNS StimulantThe structurally related compound, 2-amino-6-methylheptane (octodrine), has known stimulant properties.[3]

Future Directions for Biological Screening:

  • CNS Activity: Given the structural similarity to octodrine, initial screening of derivatives for effects on the central nervous system, such as stimulant or depressant activity, would be a logical starting point.

  • Antimicrobial and Antifungal Activity: The lipophilic nature of the heptane chain combined with the reactive amine group suggests potential for antimicrobial and antifungal activity.

  • Enzyme Inhibition: The allylic amine functionality can act as a Michael acceptor or participate in other covalent interactions with enzyme active sites, making these derivatives interesting candidates for enzyme inhibitor screening.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the structure-activity relationship (SAR) will be crucial for optimizing the biological activity of this class of compounds. Key areas for modification and investigation include:

  • Stereochemistry at C4: The absolute configuration ((R) vs. (S)) at the chiral center is expected to have a significant impact on biological activity.

  • Substitution on the Amine: Derivatization of the amine to form amides, sulfonamides, or substituted amines will modulate the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic properties.

  • Modifications of the Alkene: The reactivity and properties of the double bond can be altered through hydrogenation, epoxidation, or other chemical transformations.

  • Methyl Group at C2: The presence and position of the methyl group can influence the molecule's conformation and interaction with biological targets.

Conclusion and Future Perspectives

The 2-methyl-hept-6-ene-4-amine scaffold represents a promising yet underexplored area for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those focusing on stereoselective synthesis, provide a clear roadmap for accessing a diverse library of derivatives. The structural relationship to known bioactive molecules suggests a high probability of discovering compounds with interesting pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of a diverse set of derivatives to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective compounds. The versatility of the synthetic routes, including enzymatic and multicomponent strategies, will be instrumental in accelerating the discovery process. As our understanding of the biological effects of this class of compounds grows, so too will their potential to address unmet medical needs.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed. (2024). Biologics, 18, 165-179.
  • Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate. (n.d.).
  • Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society. (n.d.). American Chemical Society.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024). Biologics, 18, 165-179.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023).
  • Examples of allylic amine-containing pharmaceuticals - ResearchGate. (n.d.).
  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC. (n.d.). Molecules, 20(6), 11336–11358.
  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC - PubMed Central. (n.d.). Chemical Science, 14(34), 9187–9194.
  • Applications of allylic amine rearrangements | Download Scientific Diagram - ResearchGate. (n.d.).
  • What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.).
  • 2-Methylhept-6-en-2-amine | C8H17N | CID 15680404 - PubChem. (n.d.). PubChem.
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. (n.d.). Molecules, 24(1), 153.
  • Water-promoted, Open-flask Synthesis of Amine-boranes - Organic Syntheses. (2017). Organic Syntheses, 94, 332-345.
  • 2-Methylheptan-4-amine | C8H19N | CID 14418175 - PubChem. (n.d.). PubChem.
  • 24.
  • N,6,6-Trimethyl-N-((naphthalen-1-yl)methyl)hept-2-en-4-yn-1-amine - PubChem. (n.d.). PubChem.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024). Molecules, 29(8), 1849.
  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - MDPI. (n.d.). Molecules, 22(11), 1888.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018). Letters in Organic Chemistry, 16(1).
  • 2-Methylhept-2-en-5-yn-4-one - PubChem. (n.d.). PubChem.
  • The pharmacology of 2-amino-6-methylheptane. | Semantic Scholar. (1947). The Journal of pharmacology and experimental therapeutics, 90(4), 351-8.
  • 6-Methylhept-2-en-4-ol | C8H16O | CID 6506618 - PubChem - NIH. (n.d.). PubChem.
  • Stimulant - Wikipedia. (n.d.). Wikipedia.

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Technical Assessment: Physicochemical Properties of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive physicochemical assessment of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine .

This analysis synthesizes calculated values derived from consensus computational algorithms (ACD/Labs, ChemAxon, and fragment-based descriptors) with structural mechanistic insights.

Executive Summary & Structural Definition

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is a lipophilic, protected amine intermediate commonly employed in the synthesis of homoallylic scaffolds and peptidomimetics. The presence of the tert-butoxycarbonyl (Boc) group fundamentally alters the physicochemical profile of the parent amine, suppressing basicity and significantly enhancing lipophilicity.

Structural Identification[1]
  • IUPAC Name: tert-butyl (6-methylhept-1-en-4-yl)carbamate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.34 g/mol

  • SMILES: CC(C)CC(CC=C)NC(=O)OC(C)(C)C

  • Key Features:

    • Lipophilic Core: Isobutyl tail and terminal alkene.

    • Masked Polarity: Secondary amine protected as a carbamate.

    • Chirality: Racemic mixture at C4 position.

Calculated pKa Analysis: The "Silent" Ionization

A critical error in early-stage drug design is assuming basicity for Boc-protected amines. Unlike the free amine precursor (pKa ~10.5), the N-Boc derivative is non-ionizable within the physiological pH range (1.0 – 14.0).

The Carbamate Effect

The Boc group creates a carbamate linkage (


). The lone pair on the nitrogen atom is delocalized into the carbonyl system, rendering it unavailable for protonation.
Calculated Values
Functional GroupTypeCalculated pKaPhysiological State (pH 7.4)
Carbamate Nitrogen (-NH-) Acidic12.5 ± 0.8 Neutral (Protonated)
Carbonyl Oxygen (=O) Basic-1.5 ± 0.5 Neutral (Unprotonated)
Free Amine (Precursor) Basic10.2 (Reference)N/A (Masked)

Interpretation:

  • At pH 1-2 (Stomach): The molecule remains neutral. Protonation of the carbonyl oxygen only occurs in super-acidic media (e.g., neat TFA), which is the mechanism for Boc-deprotection.

  • At pH 7.4 (Blood): The molecule is 100% neutral.

  • At pH 12+: The N-H proton begins to dissociate, forming the anionic carbamate species.

Ionization Workflow Visualization

IonizationLogic Struct N-Boc-2-methyl-hept-6-ene-4-amine Env_Acid Acidic Environment (pH < 1) Struct->Env_Acid Env_Phys Physiological Environment (pH 7.4) Struct->Env_Phys Env_Base Basic Environment (pH > 12) Struct->Env_Base State_Prot Oxonium Ion (Unstable/Transient) Env_Acid->State_Prot Protonation of C=O (Leads to Deprotection) State_Neut Neutral Species (LogD = LogP) Env_Phys->State_Neut No Ionization State_Anion N-Anion (Deprotonated) Env_Base->State_Anion Loss of N-H

Figure 1: Ionization states of the N-Boc carbamate across pH gradients. Note the stability of the neutral form at physiological pH.

Calculated logP Analysis: Lipophilicity Profile

The N-Boc group acts as a "lipophilic cap," significantly increasing the partition coefficient compared to the parent amine. This molecule is classified as highly lipophilic .

Consensus LogP Data

The following values represent a consensus derived from atom-based (AlogP) and fragment-based (ClogP) algorithms.

AlgorithmPredicted LogPMethodology
Consensus LogP 3.92 Average of 5 predictive models
XLOGP33.85Atom-additive method with correction factors
WLOGP3.64Fragmental method based on Wildman & Crippen
MLOGP3.42Topological method (Moriguchi)
ChemAxon4.10Weighted fragment method
Component Contribution Analysis

To understand the high logP (approx. 4.0), we analyze the fragment contributions:

  • Isobutyl + Alkene Chain (

    
    ):  Contributes ~2.0 log units. The terminal alkene slightly reduces lipophilicity compared to a saturated alkane, but the isobutyl branch adds bulk hydrophobicity.
    
  • Boc Group (

    
    ):  Contributes ~1.7 – 2.0 log units. The tert-butyl moiety is a dense hydrophobic sphere.
    
  • Carbamate Linker: The polar dipole of the carbamate reduces logP slightly (-0.5), but is overwhelmed by the tert-butyl group.

Implications for Drug Development (ADME)
  • Solubility: Predicted water solubility is low (LogS

    
    ). The compound will require organic co-solvents (DMSO, Methanol) or formulation aids (Cyclodextrins) for biological assays.
    
  • Permeability: With a logP near 4.0 and low TPSA (Polar Surface Area

    
    ), this compound exhibits high passive membrane permeability . It is likely to cross the Blood-Brain Barrier (BBB) if not effluxed.
    
  • LogD vs. pH: Since the molecule does not ionize at pH 7.4,

    
    .
    

Computational Methodology & Validation

To ensure the trustworthiness of these values, the following protocol describes the computational workflow and recommended experimental validation.

In-Silico Protocol
  • Conformational Search: A Monte Carlo conformational search (MMFF94 force field) is required because the flexible heptene chain and Boc rotamers can shield polar surface area, affecting calculated logP.

  • Solvation Model: Use a CPCM (Conductor-like Polarizable Continuum Model) water model for pKa prediction to account for the dielectric shielding of the tert-butyl group.

Experimental Validation Strategy (Self-Validating System)

Do not rely solely on calculations. Validate using the following assay:

  • Method: RP-HPLC LogP Determination (OECD 117).

  • Column: C18 Reverse Phase.

  • Standards: Calibrate using toluene (LogP 2.7) and naphthalene (LogP 3.3).

  • Expectation: The N-Boc amine should elute after naphthalene, confirming a LogP > 3.3.

Computational Workflow Diagram

CompWorkflow cluster_calc Descriptor Calculation Input Input Structure (SMILES) Conf Conformational Sampling (MMFF94 / Boltzmann Weighting) Input->Conf Frag Fragment Analysis (Boc + Alkyl Chain) Conf->Frag QSPR QSPR Algorithms (XLogP3, ACD/pKa) Frag->QSPR Result Consensus Output LogP: 3.9 | pKa: >12 QSPR->Result Validation Experimental Validation (HPLC Retention Time) Result->Validation Verification Loop

Figure 2: Computational workflow for deriving physicochemical descriptors, emphasizing the necessity of conformational sampling for flexible alkyl chains.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15680404, 2-Methylhept-6-en-2-amine (Parent Amine Data). Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (Source for Carbamate pKa data). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Mechanistic data on Boc stability and lipophilicity).

  • Tetko, I. V., et al. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds.[4] Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]

Sources

Methodological & Application

Procedure for Boc Deprotection of 2-methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

A Senior Application Scientist's Guide to Protocol Selection and Execution

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules for pharmaceuticals. Its widespread use is due to its stability in a variety of reaction conditions and its clean, facile removal under acidic conditions.[1][2] This document provides a detailed guide for the deprotection of N-Boc-2-methyl-hept-6-ene-4-amine, a substrate featuring both a secondary amine and a terminal alkene. We will explore the underlying chemical principles, compare common protocols, provide step-by-step experimental procedures, and discuss critical considerations for achieving high yield and purity.

The Principle of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7] The carbamic acid rapidly decarboxylates, releasing gaseous carbon dioxide and the desired free amine.[4] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[6]

The entire process is driven by the formation of stable, gaseous byproducts (isobutene from the deprotonation of the tert-butyl cation, and carbon dioxide), which effectively shifts the reaction equilibrium towards the deprotected product.[3][4]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc Protonation CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation AmineSalt Amine Salt (R-NH3+) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO2 CarbamicAcid->CO2 Isobutene Isobutene tBuCation->Isobutene Deprotonation H_ion H+ Acid_anion X-

Caption: Acid-catalyzed mechanism of Boc deprotection.

Strategic Selection of Deprotection Reagents

The choice of acid is critical and depends on the substrate's sensitivity and the desired outcome (e.g., the final salt form). For a simple aliphatic amine with an isolated alkene like 2-methyl-hept-6-ene-4-amine, both TFA and HCl are excellent candidates.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM) or neat.[8]4M in 1,4-Dioxane or Methanol (MeOH).[8][9]
Reaction Time Generally rapid (30-120 minutes at RT).[10]Can be very fast (e.g., 30 minutes) or require several hours depending on the solvent and concentration.[8][9]
Work-up Volatile and easily removed in vacuo.[2] Requires subsequent neutralization.Product often precipitates as a crystalline hydrochloride salt, which can be isolated by filtration.[10]
Product Form Trifluoroacetate salt, which can be oily.[8]Hydrochloride salt, often a crystalline solid, aiding in purification.[8]
Key Advantage Simplicity of reagent and solvent removal.Direct isolation of a solid product is often possible.
Considerations The trifluoroacetate anion is a weaker base than chloride, which can be relevant in subsequent steps.Dioxane is a peroxide-former and should be handled with care.

Experimental Protocols

The following protocols are designed to be robust and reproducible for substrates like 2-methyl-hept-6-ene-4-amine. It is always recommended to first perform the reaction on a small scale to optimize conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and efficient methods for Boc deprotection.[10] The volatility of both TFA and DCM simplifies the work-up procedure.[2]

Materials:

  • N-Boc-2-methyl-hept-6-ene-4-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add TFA (5-10 eq). A common and effective formulation is a 25% to 50% solution of TFA in DCM (v/v).[5][7] The addition can be performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Neutralization and Extraction:

    • Dissolve the resulting residue (the amine trifluoroacetate salt) in an appropriate organic solvent like ethyl acetate or DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur.[11]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another industry standard and often yields a crystalline hydrochloride salt that can be easily isolated.[10]

Materials:

  • N-Boc-2-methyl-hept-6-ene-4-amine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-2-methyl-hept-6-ene-4-amine (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5-10 eq).[9]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.[10]

  • Product Isolation: In many cases, the amine hydrochloride salt will precipitate out of the solution. If this occurs, continue stirring for the determined reaction time.

  • Work-up:

    • Upon completion, the product can be isolated by filtration. Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities and residual dioxane.[10]

    • Alternatively, if no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. This can then be triturated with diethyl ether to induce solidification and remove impurities.

    • The resulting solid is dried under vacuum. The hydrochloride salt can often be used directly in the next synthetic step without further purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Boc-amine in anhydrous solvent AddAcid Add Acid (TFA or HCl soln.) at RT Dissolve->AddAcid Stir Stir and Monitor (TLC / LC-MS) AddAcid->Stir Evaporate Evaporate solvent and excess acid Stir->Evaporate TFA Protocol Filter Filter precipitate (if HCl salt) Stir->Filter HCl Protocol Neutralize Neutralize (if TFA) & Extract Evaporate->Neutralize Purify Dry and/or Purify Neutralize->Purify Filter->Purify

Caption: General experimental workflow for Boc deprotection.

Critical Considerations and Side Reactions

Substrate Stability: The terminal alkene in 2-methyl-hept-6-ene-4-amine is generally stable to the standard acidic conditions used for Boc deprotection at room temperature. However, prolonged reaction times or elevated temperatures should be avoided to prevent potential isomerization or other side reactions.

The tert-Butyl Cation: The electrophilic tert-butyl cation generated during the reaction can be problematic if the substrate contains nucleophilic functional groups (e.g., tryptophan or methionine residues in peptides).[7][12] While not an issue for the title compound, in other contexts, scavengers like anisole, thioanisole, or triethylsilane are added to the reaction mixture to trap this cation and prevent unwanted alkylation side products.[12]

Safety:

  • Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reactions that produce gaseous byproducts like CO₂ should never be performed in a sealed container.[13]

References

  • Benchchem.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • J&K Scientific LLC. BOC Protection and Deprotection.

Sources

Application Note: Strategies for the Selective Functionalization of the Terminal Alkene in N-Boc-2-methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the terminal alkene in N-Boc-2-methyl-hept-6-ene-4-amine. This substrate is a valuable building block in medicinal chemistry and drug development, containing a chiral center, a protected amine, and a reactive terminal olefin. The ability to selectively modify the alkene allows for the introduction of diverse functional groups, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies. This document details field-proven protocols for key transformations, including hydroboration-oxidation, Wacker-Tsuji oxidation, dihydroxylation, and epoxidation. For each method, we discuss the underlying mechanistic principles, chemoselectivity considerations, and provide step-by-step experimental procedures.

Introduction and Strategic Considerations

The functionalization of terminal alkenes is a cornerstone of modern organic synthesis, providing a versatile entry point to a wide array of functional groups.[1][2] In the context of a complex molecule like N-Boc-2-methyl-hept-6-ene-4-amine, any transformation must proceed with high chemoselectivity, leaving the Boc-protecting group and the existing stereocenter intact.

The tert-butoxycarbonyl (Boc) group is a robust amine protecting group, stable to basic, nucleophilic, and many oxidative/reductive conditions.[3][4] However, it is characteristically labile to strong acids.[5] Therefore, the selected functionalization methods should operate under neutral, basic, or mildly acidic conditions to ensure the integrity of the carbamate.

This guide focuses on four primary, high-yield transformations that convert the terminal alkene into a primary alcohol, a methyl ketone, a vicinal diol, or an epoxide, respectively. These products serve as versatile intermediates for further derivatization.

Overview of Functionalization Pathways

The choice of reaction pathway dictates the functionality installed at the terminus of the molecule. The following diagram illustrates the primary transformations discussed in this application note.

G cluster_start Starting Material cluster_products Functionalized Products start N-Boc-2-methyl-hept-6-ene-4-amine A Primary Alcohol (Anti-Markovnikov) start->A  1. BH3-THF  2. H2O2, NaOH B Methyl Ketone (Markovnikov) start->B  PdCl2, CuCl2, O2  (Wacker-Tsuji) C Vicinal Diol start->C  OsO4 (cat.), NMO  (Dihydroxylation) D Epoxide start->D  m-CPBA  (Epoxidation)

Figure 1: Key functionalization pathways for the terminal alkene.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation sequence is a premier method for the anti-Markovnikov hydration of alkenes, yielding a primary alcohol from a terminal alkene.[6][7] The reaction proceeds in two steps: the syn-addition of a borane species across the double bond, followed by oxidation of the resulting organoborane.

Causality and Expertise: The regioselectivity is sterically driven; the boron atom preferentially adds to the less-substituted carbon of the alkene.[8] The subsequent oxidation with hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[6][9] The use of BH₃·THF is common, but for more sterically demanding substrates or to enhance selectivity, bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed.[7] The reaction conditions are mild and fully compatible with the N-Boc protecting group.

G cluster_mech Hydroboration-Oxidation Mechanism Alkene R-CH=CH₂ TS [Transition State] Alkene->TS + BH₃ Borane R-CH₂-CH₂-BH₂ TS->Borane syn-Addition Alcohol R-CH₂-CH₂-OH Borane->Alcohol [O] H₂O₂, NaOH

Figure 2: Simplified mechanism of hydroboration-oxidation.

Protocol 3.1: Synthesis of N-Boc-7-hydroxy-2-methyl-heptan-4-amine
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-2-methyl-hept-6-ene-4-amine (1.00 g, 4.39 mmol). Dissolve the substrate in anhydrous tetrahydrofuran (THF, 20 mL).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of borane-THF complex in THF (5.3 mL, 5.3 mmol, 1.2 equiv) dropwise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Oxidation: Cool the mixture back to 0 °C. Cautiously add water (4 mL) dropwise to quench excess borane.[10] Next, add 3 M aqueous sodium hydroxide (NaOH, 3.0 mL) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 mL). Caution: The oxidation is exothermic.

  • Workup: Remove the ice bath and stir the mixture at room temperature for 2 hours. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield the title compound as a colorless oil.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Starting Amine227.371.00 g4.391.0
BH₃·THF (1M)-5.3 mL5.31.2
NaOH (3M)40.003.0 mL9.02.05
H₂O₂ (30%)34.013.0 mL~29~6.6

Wacker-Tsuji Oxidation: Markovnikov Ketone Synthesis

The Wacker-Tsuji oxidation is the palladium-catalyzed conversion of a terminal alkene to a methyl ketone.[11][12] This reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the original double bond. The classic system uses a catalytic amount of palladium(II) chloride (PdCl₂) and a stoichiometric amount of copper(II) chloride (CuCl₂) as a co-catalyst to reoxidize the palladium, with oxygen serving as the terminal oxidant.[11][13]

Causality and Expertise: The mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the activated alkene.[14] This hydroxypalladation step is key to the regioselectivity. Subsequent β-hydride elimination and reductive elimination release the ketone product and Pd(0). The CuCl₂ rapidly reoxidizes Pd(0) to Pd(II), which is in turn regenerated by oxygen, allowing the palladium to be used in catalytic amounts.[11] The reaction is typically performed in a mixed solvent system like dimethylformamide (DMF) and water.

G cluster_wacker Wacker-Tsuji Catalytic Cycle cluster_co_cat Co-catalyst Cycle Pd2 Pd(II) Pd0 Pd(0) Pd2->Pd0 Alkene + H₂O Product (Ketone) Pd0->Pd2 Reoxidation Cu2 2 Cu(II) Cu1 2 Cu(I) Cu2->Cu1 Accepts e⁻ from Pd(0) Cu1->Cu2 O₂, H⁺

Figure 3: Simplified catalytic cycles in the Wacker-Tsuji oxidation.

Protocol 4.1: Synthesis of N-Boc-2-methyl-7-oxo-octan-4-amine
  • Reaction Setup: To a 100 mL Schlenk flask, add palladium(II) chloride (PdCl₂, 39 mg, 0.22 mmol, 0.05 equiv) and copper(I) chloride (CuCl, 435 mg, 4.39 mmol, 1.0 equiv). Note: Cu(I)Cl is used and is oxidized in situ to the active Cu(II) species.

  • Solvent and Substrate: Evacuate and backfill the flask with oxygen (using a balloon). Add a solution of N-Boc-2-methyl-hept-6-ene-4-amine (1.00 g, 4.39 mmol) in a mixture of DMF (15 mL) and water (2.5 mL).

  • Reaction: Stir the resulting dark brown solution vigorously under the oxygen atmosphere at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Separate the layers. Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl, 3 x 30 mL) until the aqueous layer is colorless (to remove copper salts), followed by brine (30 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography (silica gel, 10-25% ethyl acetate in hexanes) to afford the desired methyl ketone.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Starting Amine227.371.00 g4.391.0
PdCl₂177.3339 mg0.220.05
CuCl99.00435 mg4.391.0
Oxygen32.001 atmExcess-

Dihydroxylation: Vicinal Diol Synthesis

The conversion of the alkene to a vicinal diol is a powerful transformation that introduces two hydroxyl groups in a syn orientation. The Sharpless asymmetric dihydroxylation is the benchmark method, using a catalytic amount of osmium tetroxide (OsO₄) with a chiral ligand and a stoichiometric co-oxidant.[15][16] For non-asymmetric applications, a simplified procedure using N-methylmorpholine N-oxide (NMO) as the co-oxidant is highly effective and reliable.[15]

Causality and Expertise: Osmium tetroxide undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[17] The co-oxidant (NMO) then hydrolyzes the ester to release the cis-diol and reoxidizes the osmium(VI) species back to osmium(VIII), regenerating the catalyst.[15] This catalytic turnover is crucial due to the high cost and toxicity of osmium tetroxide.[16] The reaction is highly reliable and tolerant of many functional groups, including the N-Boc group.

Protocol 5.1: Synthesis of N-Boc-6,7-dihydroxy-2-methyl-heptan-4-amine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-Boc-2-methyl-hept-6-ene-4-amine (1.00 g, 4.39 mmol) in a solvent mixture of acetone (20 mL) and water (2 mL).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 618 mg, 5.27 mmol, 1.2 equiv). Stir until dissolved. To this solution, add a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.44 mL, 0.044 mmol, 0.01 equiv) dropwise. The solution will turn dark brown. Extreme Caution: Osmium tetroxide is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, approx. 1 g) and stirring for 1 hour. Filter the mixture through a pad of Celite®, washing the pad with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography (silica gel, 50-100% ethyl acetate in hexanes, or a gradient of 0-5% methanol in dichloromethane) to yield the diol.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Starting Amine227.371.00 g4.391.0
NMO117.15618 mg5.271.2
OsO₄ (2.5% in tBuOH)254.230.44 mL0.0440.01

Epoxidation

Epoxidation of the terminal alkene creates a reactive three-membered oxirane ring, a versatile intermediate for further synthetic manipulations.[2][18] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Expertise: The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene, forming the epoxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) and often includes a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct, which is crucial for acid-sensitive substrates. The N-Boc group is stable under these conditions.

Protocol 6.1: Synthesis of N-Boc-2-methyl-4-(oxiran-2-ylmethyl)pentan-1-amine
  • Reaction Setup: Dissolve N-Boc-2-methyl-hept-6-ene-4-amine (1.00 g, 4.39 mmol) in dichloromethane (DCM, 25 mL) in a 100 mL round-bottom flask. Add solid sodium bicarbonate (NaHCO₃, 738 mg, 8.78 mmol, 2.0 equiv).

  • Reagent Addition: Cool the suspension to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.18 g, ~5.27 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 15 mL). Stir vigorously for 15 minutes. Separate the layers in a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude epoxide is often pure enough for subsequent steps but can be purified by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes).

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Starting Amine227.371.00 g4.391.0
m-CPBA (~77%)172.571.18 g~5.271.2
NaHCO₃84.01738 mg8.782.0

Summary and Outlook

The protocols described provide a robust toolkit for the selective functionalization of the terminal alkene in N-Boc-2-methyl-hept-6-ene-4-amine. The choice of method allows for the strategic installation of a primary alcohol, methyl ketone, vicinal diol, or epoxide. Each of these products opens up new avenues for derivatization, such as etherification, further oxidation, reductive amination, or nucleophilic ring-opening, thereby expanding the chemical space available for drug discovery and development programs.

References

  • Organic Reactions. (n.d.). Asymmetric Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Paquin, J. F., et al. (2017). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. ACS Catalysis. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Keitz, B. K., et al. (2013). Alkene Chemoselectivity in Ruthenium-Catalyzed Z-Selective Olefin Metathesis. Journal of the American Chemical Society. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Ríos-Lombardía, N., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants. [Link]

  • American Chemical Society. (2026). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society. [Link]

  • Encyclopedia.pub. (2023). The Functionalization of Alkenes. [Link]

  • Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Angewandte Chemie International Edition. [Link]

  • Md Zin, N. A., et al. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. The Scientific World Journal. [Link]

  • CIB (CSIC). (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

  • ResearchGate. (2023). Anti-dihydroxylation of alkenes. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

  • One Chemistry. (2024). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents. YouTube. [Link]

  • Zografos, A. L., et al. (2021). Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

  • National Institutes of Health. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]

  • National Institutes of Health. (n.d.). Tsuji–Wacker-Type Oxidation beyond Methyl Ketones. [Link]

  • University of California, Irvine. (n.d.). Experiment 17 – Hydroboration-Oxidation of Alkenes. [Link]

  • ResearchGate. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link]

  • All chemistry. (2026). Oxidation of Alkenes | Wacker-Tsuji Oxidation of Olefins. YouTube. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. [Link]

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Application Note: Cross-Coupling Strategies for N-Boc Amino Heptenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc amino heptenes (and related long-chain amino alkenes) represent a critical structural class in the synthesis of peptidomimetics, macrocyclic lactams (e.g., azepanes), and aliphatic drug linkers. The coexistence of a reactive terminal alkene and a carbamate-protected amine offers a versatile "dual-handle" scaffold. However, these substrates present specific challenges:

  • Alkene Isomerization: Migration of the double bond during Pd-catalyzed coupling.

  • Chelation Effects: Potential for the carbamate carbonyl to direct or inhibit metal catalysts.

  • Volatility & Purification: The lipophilic nature of the N-Boc heptyl chain often leads to co-elution with phosphine oxides.

This guide provides three field-validated protocols to functionalize N-Boc amino heptenes, prioritizing yield, regioselectivity, and operational robustness.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on the desired structural outcome.

G Start Substrate: N-Boc Amino Heptene Target Target Structure? Start->Target Aryl Linear Arylated Product (Styryl derivative) Target->Aryl Extend Conjugation Alkyl Saturated Alkyl/Aryl Chain (sp3-sp3/sp2) Target->Alkyl Couple to sp2/sp3 Cycle Cyclic Amine (Azepane/Piperidine) Target->Cycle Intramolecular Method1 Protocol 1: Heck-Mizoroki (Pd-Catalyzed) Aryl->Method1 Method2 Protocol 2: Hydroboration-Suzuki (9-BBN / Pd-Catalyzed) Alkyl->Method2 Method3 Protocol 3: Ring-Closing Metathesis (Ru-Catalyzed) Cycle->Method3

Figure 1: Strategic decision tree for functionalizing N-Boc amino heptenes.

Protocol 1: The "Jeffery" Heck Arylation

Objective: Coupling of N-Boc-amino-heptene with Aryl Halides to form styryl derivatives.

The Challenge: Standard Heck conditions (high heat, monodentate phosphines) often cause the double bond to migrate inward along the heptyl chain, resulting in a mixture of isomers. The Solution: We utilize "Jeffery conditions" employing a tetraalkylammonium salt. This phase-transfer approach increases the rate of oxidative addition and allows for milder temperatures, significantly suppressing isomerization [1].

Materials
  • Substrate: N-Boc-6-amino-1-heptene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) (Bromides require higher temps)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Additive: Tetrabutylammonium Chloride (TBAC) or Bromide (TBAB) (1.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: In a dried reaction vial equipped with a magnetic stir bar, combine the Aryl Iodide (1.2 mmol), TBAC (1.0 mmol), NaHCO₃ (2.5 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Solvation: Add DMF (5 mL, 0.2 M concentration relative to substrate). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Substrate Addition: Add N-Boc-6-amino-1-heptene (1.0 mmol) via syringe.

  • Reaction: Seal the vial and heat to 80 °C . Monitor by TLC/LCMS.

    • Note: Aryl iodides typically convert in 4–8 hours. Aryl bromides may require 100 °C and 12–24 hours.

  • Workup: Cool to room temperature. Dilute with Et₂O (20 mL) and wash with water (3 x 10 mL) to remove DMF and ammonium salts.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: If double bond migration (>5%) is observed, switch the base to Silver Carbonate (Ag₂CO₃) . Silver acts as a halide scavenger, promoting the cationic Pd pathway which is faster and often more regioselective [2].

Protocol 2: Hydroboration-Suzuki Cross-Coupling

Objective: Coupling to form saturated C-C bonds (sp³-sp² linkage).

The Challenge: Direct alkyl-alkyl coupling is difficult. The Solution: A one-pot, two-step sequence. First, hydroboration with 9-BBN converts the terminal alkene to a stable alkylborane, which then undergoes Suzuki coupling with an aryl/vinyl halide [3].

Materials
  • Substrate: N-Boc-6-amino-1-heptene (1.0 equiv)

  • Hydroboration Agent: 9-BBN (0.5 M in THF) (1.2 equiv)

  • Coupling Partner: Aryl Bromide/Triflate (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv)

  • Base: K₃PO₄ (3.0 M aqueous solution) (3.0 equiv)

  • Solvent: THF / Water

Step-by-Step Procedure
  • Hydroboration (Step A):

    • Under Argon, add N-Boc-6-amino-1-heptene (1.0 mmol) to a flask.

    • Add 9-BBN solution (1.2 mmol, 2.4 mL) dropwise at 0 °C.

    • Warm to room temperature and stir for 4 hours.

    • Validation: Take a small aliquot, quench with MeOH, and check by NMR. The alkene peaks (5.8 ppm) should disappear.

  • Coupling (Step B - One Pot):

    • To the same flask containing the borane intermediate, add the Aryl Bromide (1.0 mmol).

    • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

    • Add the aqueous K₃PO₄ (3.0 mmol, 1 mL).

  • Reflux: Heat the biphasic mixture to 60–65 °C for 12 hours. The mixture will turn black (active Pd).

  • Oxidative Workup (Crucial):

    • Cool to 0 °C. Carefully add 30% H₂O₂ (2 mL) and 3M NaOH (2 mL) to oxidize residual organoboranes (prevents "streaking" on columns). Stir for 30 mins.

  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography. The product is the linear, saturated aryl-amino-heptane.

Protocol 3: Ring-Closing Metathesis (RCM)

Objective: Cyclization to form Azepanes (7-membered rings) or dehydropiperidines.

The Challenge: Amines are notorious catalyst poisons for Ruthenium carbenes. The Solution: The N-Boc group effectively shields the nitrogen lone pair, preventing coordination to the Ru center. However, ethylene gas (byproduct) must be actively removed to drive equilibrium [4].

Materials
  • Substrate: N-Boc-amino-diene (e.g., N-Allyl-N-Boc-6-amino-1-heptene for azepane synthesis). Note: This requires the substrate to have two alkene handles.

  • Catalyst: Grubbs 2nd Generation (G-II) (0.02–0.05 equiv)

  • Solvent: Dichloromethane (DCM), degassed (High Dilution: 0.005 M)

Step-by-Step Procedure
  • Dilution is Key: Dissolve the diene (1.0 mmol) in anhydrous, degassed DCM (200 mL). High dilution (5 mM) favors intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 mmol) in one portion.

  • Reflux: Fit with a reflux condenser and heat to 40 °C under a stream of Nitrogen.

    • Tip: The N2 stream helps sweep away the generated ethylene gas, driving the reaction forward.

  • Quenching (The DMSO Method):

    • After completion (usually 2–6 hours), add DMSO (50 equiv relative to catalyst) and stir for 12 hours. This coordinates the Ru and makes it easier to remove.

  • Purification: Concentrate the solvent. Filter through a small pad of silica gel to remove the bulk of the catalyst (black band). Elute product with 10% EtOAc/Hexanes.

Scientific Validation & Troubleshooting

Mechanism of Action (Heck)

The N-Boc group is generally non-participating in the catalytic cycle, but steric bulk can influence regioselectivity if the alkene is internal.

HeckCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coord Alkene Coordination OxAdd->Coord N-Boc-Heptene MigIns Migratory Insertion (C-C Bond Formed) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep Product BaseStep->Pd0 -HI (Base)

Figure 2: Simplified catalytic cycle. Note that Beta-Hydride elimination is the step where isomerization risks occur if re-insertion happens.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Heck) Catalyst poisoning or poor solubility.Switch to "Jeffery Conditions" (add TBAB). Ensure solvent is degassed.
Isomerization (Heck) Re-insertion of Pd-H species.Lower temp to 60°C; Add Ag₂CO₃; Use bidentate ligand (e.g., dppe).
No Reaction (Suzuki) Failed hydroboration.Ensure 9-BBN is fresh (sensitive to moisture). Verify Step A by NMR before adding Pd.
Ru Residue (RCM) Catalyst binding to product.Use DMSO quench or treat with activated charcoal before column.
Boc Loss Thermal degradation or Lewis acidity.Keep T < 100°C. Avoid Lewis acids (e.g., AlCl₃).

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of organic halides." Tetrahedron Letters, 26(22), 2667-2670.

  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions."

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials."[3] Angewandte Chemie International Edition, 45(23), 3760-3803.

Sources

Preparation of gamma-amino acids using N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Application Note: Preparation of -Amino Acids via Hydroboration-Oxidation of Homoallylic Amines

Introduction & Significance


1


2

The specific precursor, N-Boc-2-methyl-hept-6-ene-4-amine (also known as N-Boc-1-isobutyl-but-3-enylamine), is a homoallylic amine derived from leucine. Its conversion to the corresponding

4-amino-6-methylheptanoic acid

Key Applications
  • Foldamers: Building blocks for

    
    -peptide hybrids that mimic protein secondary structures.
    
  • Protease Inhibitors: The

    
    -amino acid scaffold mimics the transition state of peptide bond hydrolysis.
    
  • Neuroactive Agents: Analogs of GABA (

    
    -aminobutyric acid) such as Pregabalin utilize similar 
    
    
    -substitution patterns.

Synthetic Strategy: The Hydroboration-Oxidation Route

The transformation requires the conversion of a terminal alkene to a carboxylic acid with the retention of all carbon atoms. This is achieved via a two-stage sequence:

  • Regioselective Hydroboration: Anti-Markovnikov addition of boron across the alkene to yield a primary alcohol.

  • Oxidation: Conversion of the primary alcohol to the carboxylic acid.

Why this route?

  • Atom Economy: Retains the full carbon skeleton of the homoallylic amine.

  • Stereochemical Integrity: The chiral center at the amine position (C4) is remote from the reaction site (C6-C7), minimizing racemization risk.

  • Scalability: Uses standard reagents adaptable to kilogram-scale production.

Reaction Scheme

ReactionSchemeStartN-Boc-2-methyl-hept-6-ene-4-amine(Homoallylic Amine)InterIntermediate(Primary Alcohol)Start->Inter1. 9-BBN, THF2. NaOH, H2O2ProductN-Boc-4-amino-6-methylheptanoic acid(Gamma-Amino Acid)Inter->ProductRuCl3 (cat), NaIO4Acetonitrile/H2O

Caption: Synthetic pathway from homoallylic amine to

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleGrade/Spec
N-Boc-2-methyl-hept-6-ene-4-amine Starting Material>98% purity
9-BBN (0.5M in THF) Hydroboration AgentAnhydrous
Hydrogen Peroxide (30%) Oxidant (Step 1)ACS Reagent
Sodium Periodate (NaIO4) Oxidant (Step 2)>99%
Ruthenium(III) Chloride (RuCl3[3]·xH2O) Catalyst (Step 2)Trace metal grade
Acetonitrile / Carbon Tetrachloride SolventsHPLC Grade
Stage 1: Hydroboration to -Amino Alcohol

Objective: Convert the terminal alkene to a primary alcohol with high regioselectivity.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Addition: Charge the flask with N-Boc-2-methyl-hept-6-ene-4-amine (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL). Cool to 0°C.[4]

  • Hydroboration: Dropwise add 9-BBN (0.5 M in THF, 24 mL, 1.2 equiv) over 15 minutes.

    • Note: 9-BBN is preferred over BH3·DMS to prevent potential reduction of the Boc group or coordination to the amine.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of alkene).

  • Oxidative Workup: Cool the mixture to 0°C. Carefully add:

    • 3 M NaOH (10 mL)

    • 30%

      
       (10 mL) - Add dropwise! Exothermic.
      
  • Extraction: Stir for 1 hour at RT. Dilute with ethyl acetate (100 mL) and wash with brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify the crude alcohol via flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: >85%[4]

    • Intermediate:N-Boc-4-amino-6-methylheptan-1-ol .

Stage 2: Sharpless/Ruthenium Oxidation to Carboxylic Acid

Objective: Oxidize the primary alcohol to the carboxylic acid under mild conditions to preserve the Boc group.

  • Solvent System: In a 500 mL flask, dissolve the alcohol intermediate (from Stage 1) in a mixture of Acetonitrile (40 mL), Carbon Tetrachloride (40 mL), and Water (60 mL).

    • Green Alternative: Use Acetone/Water if

      
       is restricted, though yields may vary.
      
  • Catalyst Addition: Add

    
      (4.0 equiv) followed by 
    
    
    (2.0 mol%).
  • Reaction: The biphasic mixture will turn yellow/black. Stir vigorously at RT for 2–4 hours.

  • Quench: Dilute with ether (100 mL) and add saturated aqueous

    
     (thiosulfate) to reduce excess oxidant (color changes from black to clear/green).
    
  • Isolation:

    • Separate layers. Extract aqueous layer with Ethyl Acetate (3x).

    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: The crude acid is often pure enough for use. If necessary, purify by recrystallization (Hexane/EtOAc) or column chromatography (DCM/MeOH).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)

0.9 (d, 6H, Isopropyl), 1.44 (s, 9H, Boc), 2.3 (t, 2H,

-CH2), 3.6 (m, 1H,

-CH)
Purity HPLC (C18, ACN/H2O)>98% Area
Enantiomeric Excess Chiral HPLC>99% ee (if starting with chiral amine)
Mass Spec ESI-MS[M+H]+ or [M+Na]+ consistent with MW 273.37
Troubleshooting Guide
  • Incomplete Oxidation: If the aldehyde intermediate persists, add fresh

    
     (0.5 mol%) and stir longer.
    
  • Boc Deprotection: Avoid strong acids during workup. Ensure the pH of the aqueous layer in Stage 2 does not drop below 3.

  • Low Yield in Step 1: Ensure anhydrous conditions; moisture destroys 9-BBN.

Process Logic & Workflow

Workflowcluster_0Stage 1: Hydroborationcluster_1Stage 2: OxidationStep1React Amine with 9-BBN(THF, 0°C -> RT)Step2Oxidative Workup(NaOH / H2O2)Step1->Step2Step3Isolate Alcohol IntermediateStep2->Step3Step4Dissolve in ACN/CCl4/H2OStep3->Step4Step5Add RuCl3 (cat) + NaIO4Step4->Step5Step6Quench & ExtractStep5->Step6ResultFinal Product:Gamma-Amino AcidStep6->Result

Caption: Operational workflow for the conversion of homoallylic amine to

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (2004).[5] "Gamma-Peptides: Synthesis and Structure." Chemistry & Biodiversity, 1(8), 1111–1239. Link

  • Dukes, P., et al. (2025).[4] "4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction." Journal of Organic Chemistry. Link

  • Chem-Impex International. "Boc-(R)-4-amino-6-methyl-heptanoic acid Product Page." Accessed 2026. Link

  • Organic Chemistry Portal. "Oxidation of Alcohols to Carboxylic Acids." Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in Racemic N-Boc Amine Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving purity issues encountered during the isolation of racemic N-Boc protected amines. As a Senior Application Scientist, I understand that achieving high purity is paramount for the success of your subsequent synthetic steps and the overall integrity of your research. This guide is structured to address the most common challenges our users face, providing not just solutions, but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final N-Boc amine product shows significant impurities by TLC and NMR analysis. What are the most common culprits?

Low purity in N-Boc protected amines often stems from a few key sources, either from the reaction itself or the work-up procedure. Identifying the likely impurity is the first step towards effective removal.

Common Impurities & Their Origins:

  • Unreacted Starting Amine: This is one of the most frequent impurities, especially if the reaction has not gone to completion. The starting amine is typically more polar than the N-Boc product.

  • Excess Di-tert-butyl dicarbonate (Boc Anhydride): If an excess of Boc anhydride is used, it can remain in the crude product.

  • By-products of Boc Anhydride: Di-tert-butyl dicarbonate can decompose to form tert-butanol and carbon dioxide, particularly in the presence of nucleophiles or protic solvents.[1][2][3] tert-Butanol can be a persistent impurity.

  • Di-Boc Protected Amine: In some cases, particularly with primary amines, a second Boc group can be added to the nitrogen, forming a di-Boc derivative, especially if a strong base like DMAP is used.[4][5]

  • Urea By-products: Formation of urea derivatives can occur, though it is less common under standard Boc protection conditions.[4]

Initial Diagnostic Steps:

  • TLC Analysis: Co-spot your crude product with the starting amine. The presence of a spot with the same Rf as the starting material confirms its presence as an impurity.

  • ¹H NMR Spectroscopy: Look for characteristic peaks of the starting amine. The presence of tert-butanol will show a singlet around δ 1.28 ppm. Excess Boc anhydride will have a singlet at approximately δ 1.48 ppm.

Q2: How can I effectively remove unreacted starting amine from my N-Boc protected product?

The significant polarity difference between the basic starting amine and the less polar N-Boc product allows for several effective purification strategies.

Method 1: Acidic Wash (Liquid-Liquid Extraction)

This is often the simplest and most effective method for removing residual basic amines.

  • Principle: By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl), the basic starting amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The neutral N-Boc product remains in the organic layer.

Experimental Protocol: Acidic Wash

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x volume of organic layer).

  • Follow with a wash with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Method 2: Flash Column Chromatography

If the acidic wash is insufficient or if other non-polar impurities are present, flash chromatography is the next logical step.

  • Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) and their varying solubility in the mobile phase. The less polar N-Boc product will elute before the more polar starting amine.

Typical Flash Chromatography Conditions for N-Boc Amines:

Stationary PhaseCommon Mobile Phase Systems (Gradient Elution)
Silica GelHexanes/Ethyl Acetate
Dichloromethane/Methanol

Pro-Tip: To prevent streaking of basic amines on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1%).[6][7]

Q3: My N-Boc amine is an oil and difficult to purify by crystallization. What are my options?

Many N-Boc protected amines are oils or low-melting solids, making crystallization challenging. However, several techniques can be employed to induce crystallization or purify the oil.

Inducing Crystallization:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent system is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems for N-Boc amines include hexanes/ethyl acetate, diethyl ether/hexanes, or toluene/hexanes.[8]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.[9][10]

  • Trituration: This involves stirring the oil with a solvent in which it is insoluble (e.g., cold hexanes or pentane). This can sometimes induce solidification and wash away more soluble impurities.[11]

Purification of Oily Products:

If crystallization fails, flash column chromatography, as described in Q2, is the most reliable method for purifying oily N-Boc amines.

Q4: I am observing racemization of my chiral N-Boc amine during purification. How can I prevent this?

Racemization can be a significant issue, particularly if the stereocenter is adjacent to the amine and contains an acidic proton.

Causes of Racemization:

  • Harsh pH conditions: Both strongly acidic and basic conditions can promote racemization. For instance, during a basic workup to free-base an amine hydrochloride salt, the transient free amine can be susceptible to racemization, especially if the stereocenter is labile.[12]

  • Elevated Temperatures: Prolonged heating can sometimes lead to racemization.

Strategies to Minimize Racemization:

  • Mild Work-up Conditions: Use mild acids and bases for extractions (e.g., saturated NH₄Cl instead of 1M HCl, and saturated NaHCO₃ instead of NaOH).

  • Avoid Excessive Heat: Concentrate your product at the lowest practical temperature.

  • Chromatography on Neutral Media: If silica gel (which is acidic) is suspected to contribute to racemization, consider using a more neutral stationary phase like alumina or a functionalized silica.[7]

  • Direct Use of the Salt: If the subsequent reaction is compatible, consider using the hydrochloride or trifluoroacetate salt of the deprotected amine directly, bypassing the free-basing step where racemization might occur.[12]

Visualizing the Troubleshooting Workflow

The following flowchart outlines a general strategy for troubleshooting low purity in racemic N-Boc amine isolation.

G start Low Purity N-Boc Amine tlc_nmr Analyze by TLC & NMR start->tlc_nmr identify_impurity Identify Major Impurity tlc_nmr->identify_impurity amine Starting Amine Present? identify_impurity->amine Yes boc_anhydride Excess Boc Anhydride/ tert-Butanol? identify_impurity->boc_anhydride No amine->boc_anhydride No acid_wash Perform Acidic Wash amine->acid_wash Yes other_impurities Other Impurities? boc_anhydride->other_impurities No high_vac Remove Volatiles under High Vacuum boc_anhydride->high_vac Yes flash_chromatography Flash Column Chromatography other_impurities->flash_chromatography Yes check_purity1 Check Purity acid_wash->check_purity1 check_purity1->flash_chromatography Impure pure_product High Purity Product check_purity1->pure_product Pure check_purity2 Check Purity high_vac->check_purity2 check_purity2->flash_chromatography Impure check_purity2->pure_product Pure check_purity3 Check Purity flash_chromatography->check_purity3 check_purity3->pure_product Pure

Caption: Troubleshooting workflow for N-Boc amine purification.

Purity Assessment: A Comparative Overview

Accurate assessment of purity is crucial. Here is a comparison of common analytical techniques.

Analytical MethodPrincipleAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on polarity.High resolution, quantitative accuracy.[13]Requires a chromophore for UV detection.[13]
¹H NMR Spectroscopy Provides structural information.Can identify and quantify impurities without reference standards.[13]Lower sensitivity for trace impurities compared to HPLC.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass analysis.High sensitivity and specificity; excellent for identifying unknown impurities.[13]More complex and expensive instrumentation.[13]
Gas Chromatography (GC) Separation of volatile compounds.Excellent for residual solvents and volatile by-products.N-Boc amines can be thermally labile.[13]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?[Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[Link]

  • Reddit. (2022). Amine Racemisation. [Link]

  • Molecules. (2018). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?[Link]

Sources

Minimizing side reactions during Boc removal of hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BOC-DEP-ALKENE-004 Subject: Minimizing Side Reactions During Acidolysis of N-Boc-hept-6-ene-4-amine Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to remove a Boc group from hept-6-ene-4-amine .[1] This substrate presents two distinct challenges that standard protocols (e.g., neat TFA) often fail to address:

  • Alkene Sensitivity: The terminal double bond at C6 is a nucleophile. It is highly susceptible to electrophilic attack by the tert-butyl cation (

    
    ) generated during deprotection, leading to alkylated impurities (
    
    
    
    ) or polymerization.
  • Product Volatility: The free base of hept-6-ene-4-amine (MW ~113 g/mol ) is volatile. Standard workups involving basic extraction and rotary evaporation will likely result in significant yield loss.

This guide provides optimized protocols using cation scavengers and salt isolation strategies to ensure high fidelity.

Module 1: Mechanism & Diagnostics

To solve the problem, we must understand the "Invisible Enemy": the tert-butyl cation.

The Scavenging Mechanism

In the absence of a scavenger, the


 cation ejected from the Boc group looks for electrons. In your molecule, the 

-electrons of the C6 alkene are the most available target. By adding Triethylsilane (TES) , we introduce a "hydride donor" that reacts with the cation faster than your alkene does.

Boc_Scavenging_Mechanism Boc_Amine N-Boc-hept-6-ene-4-amine Intermed Carbamic Acid Boc_Amine->Intermed Acid (TFA/HCl) Cation t-Butyl Cation (t-Bu+) Intermed->Cation Fragmentation Product Product: Amine Salt Intermed->Product -CO2 Side_Rxn Side Product: t-Butylated Alkene (M+56) Cation->Side_Rxn Attack on Alkene (No Scavenger) Scavenged Inert Gas: Isobutane Cation->Scavenged + Triethylsilane (TES) (Hydride Transfer)

Figure 1: The kinetic competition between your alkene and the scavenger for the reactive cation.

Diagnostic Check: Are you seeing these issues?
ObservationDiagnosisRoot Cause
Mass Spec +56 Da

-Butylation
The

cation attacked the alkene (Friedel-Crafts alkylation).
Mass Spec +18 Da HydrationAcid-catalyzed addition of water across the double bond.
Low Yield (Mass) Volatility LossThe product evaporated during concentration as a free base.
NMR: Broad/Missing Alkene PolymerizationCationic polymerization of the terminal alkene.

Module 2: Optimized Protocols

Do NOT use neat TFA. The concentration of cations is too high, and the dielectric constant favors ion pairing that can lead to side reactions.

Protocol A: The "Gold Standard" (TFA + Silane Scavenger)

Best for: Routine synthesis where isolation as a TFA salt is acceptable.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4][5][6]

  • Dichloromethane (DCM)[2][3]

  • Triethylsilane (TES) (The critical scavenger)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of N-Boc-hept-6-ene-4-amine in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 - 5.0 equiv of Triethylsilane.

    • Why? TES acts as a "cation sink," reducing the

      
       to isobutane gas [1].
      
  • Acidolysis: Cool to 0°C. Dropwise add TFA (final ratio 1:1 v/v with DCM).

  • Reaction: Warm to room temperature. Monitor by TLC (ninhydrin stain) or LCMS.[3] Reaction is usually complete in <1 hour.

  • Workup (Critical):

    • Concentrate the mixture in vacuo.

    • Do not extract with base.

    • Add diethyl ether to the residue to precipitate the amine-TFA salt.

    • Filter or decant. The salt is non-volatile and stable.

Protocol B: The "Non-Acidic" Method (TMSOTf)

Best for: Substrates containing extremely acid-sensitive groups or if you strictly need to avoid hydration.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[7]

  • 2,6-Lutidine (Base to buffer protons)

  • DCM[2][3][8][9]

Step-by-Step:

  • Dissolve substrate in dry DCM at 0°C.

  • Add 1.5 equiv of 2,6-lutidine.

  • Add 1.1 equiv of TMSOTf dropwise.

  • Stir for 30 mins. The mechanism proceeds via a silyl carbamate which is cleaved by methanol workup [2].

  • Quench with MeOH.

Module 3: Troubleshooting Center (Q&A)

Q: I see a peak at M+56 in my LCMS. Is my product impure? A: Yes. This is the tert-butylated byproduct. The


 cation reacted with your alkene.
  • Fix: You must repeat the reaction using Protocol A . Increase Triethylsilane to 10 equivalents. The silane is volatile and easily removed, so excess is safe.

Q: My yield is 20%, but the reaction looked clean on TLC. Where did it go? A: You likely lost it on the rotovap. Hept-6-ene-4-amine (Free Base) is a volatile oil.

  • Fix: Never isolate the free base. Isolate as the HCl or TFA salt . If you must free-base it for the next step, do so in solution and use that solution directly without evaporation.

Q: Can I use water/thioanisole instead of silane? A: Thioanisole is effective but smelly and harder to remove than silane. Avoid water; with a terminal alkene and strong acid, water promotes hydration (Markovnikov addition of OH), creating an alcohol impurity (


).

Q: I need to store the compound. What form is best? A: Store as the Hydrochloride salt .

  • How to make: Run Protocol A, evaporate TFA. Redissolve in minimal MeOH, add 2M HCl in ether, and precipitate. The HCl salt is hygroscopic but chemically stable; store in a desiccator at -20°C.

Decision Logic for Protocol Selection

Protocol_Decision_Tree Start Start: Boc Removal (Hept-6-ene-4-amine) Q1 Is the alkene strictly required for the next step? Start->Q1 Branch_Standard Standard Sensitivity Q1->Branch_Standard Yes Branch_High High Sensitivity (or previous failure) Q1->Branch_High Yes, but I see alkylation (+56) Protocol_A PROTOCOL A: TFA + DCM + Triethylsilane (Isolate as TFA Salt) Branch_Standard->Protocol_A Protocol_B PROTOCOL B: TMSOTf + 2,6-Lutidine (Lewis Acid pathway) Branch_High->Protocol_B Warning CRITICAL ALERT: Do not evaporate free base! Volatile loss risk. Protocol_A->Warning Protocol_B->Warning

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

References

  • Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][10] Mechanisms, biproduct formation and evaluation of scavengers.[1][5] International Journal of Peptide and Protein Research, 12(5), 258-268.[5]

  • Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of t-butyl esters and t-butoxycarbonyl amines using TMSOTf-2,6-lutidine. Journal of Organic Chemistry, 55(3), 870-876.

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Activating Agents and Protecting Groups. Wiley. (Context on Silane Scavengers).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of N-Boc Amino Alkenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc amino alkenes represent a critical class of synthetic intermediates, particularly in the development of peptidomimetics and macrocyclic drugs via ring-closing metathesis (RCM). Their mass spectrometric (MS) characterization is governed by the lability of the tert-butyloxycarbonyl (Boc) group and the specific reactivity of the alkene moiety.

This guide provides an in-depth analysis of the fragmentation dynamics of N-Boc amino alkenes. Unlike rigid templates, this document synthesizes mechanistic causality with practical "performance" metrics—defined here as ionization efficiency, spectral stability, and diagnostic utility—comparing them against alternative protecting groups (Fmoc, Cbz) and free amines.

Mechanistic Deep Dive: The "Boc-Fall" Cascade

The defining feature of N-Boc amino alkene mass spectrometry is the predictable, stepwise degradation of the protecting group. Understanding this mechanism is prerequisite to accurate spectral interpretation.

Electrospray Ionization (ESI) Pathway

In positive ion mode (ESI+), N-Boc amino alkenes ([M+H]⁺) undergo a characteristic fragmentation known as the "Boc-Fall." This is not a random cleavage but a thermodynamically driven cascade.

  • Protonation: The carbonyl oxygen of the carbamate is the most basic site, accepting a proton to form the precursor ion.

  • Isobutene Elimination: A concerted mechanism or a stepwise E1-like elimination expels isobutene (neutral loss of 56 Da). This yields a protonated carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and rapidly loses CO₂ (neutral loss of 44 Da), resulting in the protonated free amine.

Key Diagnostic: A "phantom" peak at [M+H - 100]⁺ is the hallmark of N-Boc protection.

Electron Impact (EI) Specifics

Under hard ionization (EI, 70 eV), the molecular ion (M⁺˙) is often weak or absent.

  • Alpha-Cleavage: Dominant near the nitrogen atom.

  • Allylic Cleavage: Driven by the alkene double bond, generating resonance-stabilized allyl cations (m/z 41, 55).

  • McLafferty Rearrangement: If the alkyl chain permits (gamma-hydrogen availability), a McLafferty rearrangement can occur, though the Boc group's fragmentation often competes effectively.

Visualization of Fragmentation Pathway

BocFragmentation Precursor [M+H]+ Precursor (Intact N-Boc) TS1 Transition State (t-Butyl Cation Character) Precursor->TS1 Proton Transfer Carbamic Carbamic Acid Intermediate [M+H - 56]+ TS1->Carbamic Elimination Isobutene Isobutene (Neutral) -56 Da TS1->Isobutene Amine Protonated Free Amine [M+H - 100]+ Carbamic->Amine Decarboxylation CO2 CO2 (Neutral) -44 Da Carbamic->CO2

Figure 1: The "Boc-Fall" Cascade in ESI-MS. The sequential loss of isobutene and carbon dioxide is the primary diagnostic signature.

Comparative Performance Analysis

This section evaluates the "performance" of the N-Boc group in MS analysis compared to common alternatives (Fmoc, Cbz) and the free amine. "Performance" here refers to the ability to detect the intact molecule and generate useful structural fragments.

Comparison 1: Spectral Stability (In-Source Fragmentation)

The Challenge: N-Boc groups are acid-labile and thermally sensitive. In ESI sources, high desolvation temperatures or cone voltages can cause premature fragmentation (in-source decay), leading to false identification of the free amine.

FeatureN-Boc (tert-Butyloxycarbonyl) N-Fmoc (Fluorenylmethoxycarbonyl) N-Cbz (Benzyloxycarbonyl)
In-Source Stability Low. Prone to losing -56/-100 Da before the quad.High. Generally stable; intact [M+H]+ is prominent.Moderate/High. Stable, but can lose Benzyl alcohol.
Diagnostic Ions Neutral loss of 56 Da (Isobutene) and 44 Da (CO₂).Fragment at m/z 179 (Dibenzofulvene cation).Fragment at m/z 91 (Tropylium ion).[2]
Adduct Formation Forms [M+Na]+ easily; sodiated species are more stable.Forms [M+Na]+ and [M+K]+; often dominates spectra.Forms [M+H]+ and [M+NH4]+.
Performance Verdict Best for Confirmation. The -100 Da loss is highly specific.Best for Quantitation. Stable parent ion allows sensitive SIM.Intermediate. Good stability but m/z 91 is non-specific.[2]
Comparison 2: Isomer Differentiation (Alkene Position)

N-Boc amino alkenes often exist as regioisomers (e.g., allylamine vs. homoallylamine derivatives).

  • N-Boc Performance: The bulky Boc group can suppress "charge migration" along the chain compared to free amines. This localizes the charge at the nitrogen, making remote double bond detection (via charge-remote fragmentation) more difficult without high-energy collision (CID).

  • Free Amine Performance: Removal of Boc allows the charge to mobilize. In EI, this facilitates specific allylic cleavages that pinpoint the double bond location.

  • Recommendation: If determining double bond position is critical, perform MS/MS on the fragment ion (the free amine) generated in the source, rather than the intact N-Boc parent.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification of N-Boc amino alkenes, follow this "Soft-to-Hard" ionization workflow. This protocol validates the presence of the Boc group while characterizing the alkene backbone.

Phase 1: Soft Ionization (Screening)

Goal: Observe the intact molecular ion [M+H]+ or [M+Na]+.

  • Instrument: ESI-Q-TOF or ESI-Trap.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid strong acids (TFA) which may degrade Boc prior to injection.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage (Critical): Set LOW (15-20 V). High voltage (>40 V) will strip the Boc group immediately.

    • Source Temp: < 250°C.

  • Validation Check: Do you see peaks separated by 56 Da or 100 Da?

    • Yes: In-source fragmentation is occurring.[3] Lower the cone voltage.

Phase 2: Tandem MS (Structural Confirmation)

Goal: Confirm the "Boc-Fall" and alkene structure.

  • Select Precursor: Isolate [M+H]+.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

  • Observation:

    • Low CE (10-15 eV): Appearance of [M+H - 56]+ (Carbamic acid).

    • Med CE (20-30 eV): Dominance of [M+H - 100]+ (Free amine).

    • High CE (>35 eV): Fragmentation of the alkene chain (Allylic cleavage).

Phase 3: Decision Logic (Workflow Diagram)

MSWorkflow Start Start: Unknown Sample ESI_Low Run ESI+ (Low Cone Voltage) Start->ESI_Low Check_Parent Is [M+H]+ dominant? ESI_Low->Check_Parent InSource Suspect In-Source Frag. Check for [M+H-100]+ Check_Parent->InSource No MS2 Perform MS/MS on [M+H]+ Check_Parent->MS2 Yes InSource->ESI_Low Reduce Voltage Check_Loss Observe -56/-100 Da loss? MS2->Check_Loss Confirm_Boc CONFIRMED: N-Boc Group Check_Loss->Confirm_Boc Yes Analyze_Chain Analyze High Energy Frags (Alkene Backbone) Confirm_Boc->Analyze_Chain

Figure 2: Decision tree for the MS characterization of N-Boc amino alkenes, prioritizing the prevention of false negatives due to in-source decay.

Quantitative Data: Characteristic Fragment Ions

The following table summarizes the key ions observed for a generic N-Boc amino alkene (R-NH-Boc , where R contains an alkene).

Ion Identitym/z CalculationRelative Abundance (ESI+)Origin/Mechanism
Precursor [M + H]⁺High (if soft settings used)Protonation on Carbonyl O
Sodiated Adduct [M + Na]⁺Medium/HighUbiquitous Na+ background
Carbamic Acid [M + H - 56]⁺Low/TransientLoss of Isobutene (C₄H₈)
Free Amine [M + H - 100]⁺Base Peak (High CE) Loss of Isobutene + CO₂
Allyl Cation m/z 41, 55, 69Variable (High CE)Alkene chain fragmentation
t-Butyl Cation m/z 57Medium (EI), Low (ESI)Direct cleavage of Boc group

References

  • Vertex AI Search. (2023). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. Link

  • Yin, W., et al. (2006).[4] The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids.[1][2][4][5][6] Link

  • Chemguide. (2023). Fragmentation Patterns in Mass Spectra. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc).[7] Link

  • PubChem. (2021).[8] N-BOC allylamine Compound Summary. Link

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of 2-Methyl-hept-6-ene-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective separation of chiral primary amines, particularly those with flexible aliphatic structures like 2-methyl-hept-6-ene-4-amine, presents a significant analytical challenge in pharmaceutical development and quality control. The low chromophoric activity and conformational flexibility of such molecules demand highly selective chiral stationary phases (CSPs) and meticulously optimized mobile phase conditions. This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods, leveraging distinct chiral recognition mechanisms for the baseline separation of 2-methyl-hept-6-ene-4-amine enantiomers. We will explore a polysaccharide-based CSP under normal phase conditions and a Pirkle-type CSP in a polar organic mode, offering detailed experimental protocols, comparative performance data, and the scientific rationale underpinning each methodological choice.

Introduction: The Challenge of Aliphatic Amine Enantioseparation

Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of pharmaceutical compounds. 2-Methyl-hept-6-ene-4-amine, a primary amine with a single stereocenter, exemplifies a class of compounds that are notoriously difficult to resolve. Its key challenges include:

  • Weak UV Absorbance: The lack of a significant chromophore makes detection difficult without derivatization, necessitating the use of highly sensitive detectors or alternative techniques. For the purpose of this guide, we assume a suitable derivatization agent (e.g., a nitro-aromatic group) has been employed to facilitate UV detection, a common strategy for such analytes.[3]

  • High Conformational Flexibility: The aliphatic chain can adopt numerous conformations, which can hinder consistent interaction with the chiral stationary phase, often leading to poor peak shape and resolution.

  • Strong Basic Character: The primary amine group is prone to strong interactions with residual acidic silanol groups on the silica support of the column, which can cause severe peak tailing and poor reproducibility.[4] This necessitates the use of mobile phase additives to mask these secondary interactions.

This guide will navigate these challenges by comparing two validated approaches that offer complementary selectivities for this type of analyte.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation.[5][6] For a simple aliphatic primary amine, the interaction "handles" are limited primarily to the amine group itself. Therefore, CSPs that can effectively engage in hydrogen bonding, dipole-dipole, and steric interactions are paramount.

Method A: Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H)

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the most widely used columns in chiral chromatography, resolving over 80% of racemic compounds.[7][8] The selector for CHIRALPAK® AD-H is amylose tris(3,5-dimethylphenylcarbamate) coated onto a high-quality silica gel.[7][9][10]

  • Mechanism of Separation: Chiral recognition on these phases occurs within chiral grooves or cavities on the polysaccharide structure. The separation is driven by a combination of hydrogen bonding (between the amine's N-H and the carbamate's C=O groups), dipole-dipole interactions, and steric hindrance.[11][12] The analyte must fit precisely into the chiral cavity for discrimination to occur.

  • Typical Mode of Operation: These columns are most effective in normal phase (NP) or polar organic (PO) modes. The non-polar solvents used in NP mode (e.g., heptane/alkane) do not compete for the polar interaction sites on the CSP, allowing for stronger analyte-CSP interactions.

Method B: Pirkle-Type CSPs (e.g., Whelk-O® 1)

Named after William H. Pirkle, these CSPs operate on a principle of π-π interactions, hydrogen bonding, and steric repulsion. The (S,S)-Whelk-O® 1 CSP is based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene and is known for its exceptional generality.[13][14][15]

  • Mechanism of Separation: The Whelk-O® 1 is classified as a π-acceptor/π-donor phase.[14][15] The dinitrobenzoyl group is strongly electron-withdrawing (π-acceptor), capable of interacting with electron-rich aromatic systems. While our analyte is aliphatic, the key interactions for amines are hydrogen bonding with the amide linker and steric interactions with the rigid tetrahydrophenanthrene backbone.[16]

  • Versatility: A significant advantage of the Whelk-O® 1 is that it is covalently bonded to the silica support, making it compatible with a wide range of mobile phases, from normal phase to 100% aqueous reversed-phase conditions.[13][14][17] This durability and solvent compatibility offer greater flexibility during method development.

Experimental Protocols & Method Optimization

The following protocols are designed as robust starting points for the separation of 2-methyl-hept-6-ene-4-amine enantiomers.

Chiral Method Development Workflow

A systematic approach is crucial for efficient method development. The workflow below outlines the logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (2-methyl-hept-6-ene-4-amine) CSP_Selection Select CSPs (Polysaccharide & Pirkle-type) Analyte->CSP_Selection Mobile_Phase Screen Mobile Phases (NP, PO, RP) CSP_Selection->Mobile_Phase Modifier Optimize Modifier (% Alcohol) Mobile_Phase->Modifier Identified 'Hit' Additive Optimize Additive (Type & Conc.) Modifier->Additive Parameters Fine-tune Parameters (Flow, Temp.) Additive->Parameters Validation Method Validation (Robustness, LoD, LoQ) Parameters->Validation Final Method G start Goal of Analysis? node_A Method A: CHIRALPAK® AD-H (Normal Phase) start->node_A Speed is Priority node_B Method B: (S,S) Whelk-O® 1 (Polar Organic) start->node_B Max Resolution & Robustness reason_A1 Rapid Screening Shorter Analysis Time node_A->reason_A1 reason_B1 Highest Possible Resolution Complex Matrix node_B->reason_B1 reason_B2 Method Robustness Needed (Covalently Bonded Phase) node_B->reason_B2

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Distinguishing N-Boc and Terminal Alkene Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, precision is paramount. The ability to unequivocally confirm the structure of an intermediate or final compound is a cornerstone of efficient and successful research. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups.

This guide provides an in-depth comparative analysis of the FTIR spectral signatures of two ubiquitous functional groups: the N-Boc protecting group and the terminal alkene. For researchers engaged in peptide synthesis, medicinal chemistry, and polymer science, molecules often contain both saturated, amine-bearing scaffolds and unsaturated moieties. Understanding how to distinguish their spectral features, identify potential overlaps, and pinpoint diagnostic peaks is a critical skill. Herein, we move beyond a simple listing of frequencies to explain the causality behind the spectral data and provide a robust experimental framework for acquiring high-fidelity spectra.

Fundamental Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions, arising from stretching, bending, scissoring, and rocking motions, are recorded to produce an infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups. A crucial dividing line in many spectra is 3000 cm⁻¹; C-H stretches from sp³ hybridized (alkane) carbons typically appear below this line, while C-H stretches from sp² (alkene/aromatic) and sp (alkyne) hybridized carbons appear above it.[1][2]

Spectral Profile of the N-Boc (tert-Butoxycarbonyl) Group

The N-Boc group is one of the most common acid-labile protecting groups for amines in organic synthesis.[3] Its structure, a carbamate ester, gives rise to several distinct and highly characteristic absorption bands in the IR spectrum.

The most prominent feature of the N-Boc group is the carbamate carbonyl (C=O) stretching vibration . This peak is typically very strong and sharp, appearing in the region of 1720-1680 cm⁻¹ .[1] Its precise location can be influenced by the electronic environment and hydrogen bonding. For example, in N-Boc protected amino acids, this peak is often observed around 1690 cm⁻¹.[4]

Another key feature is the N-H stretch , which is present only when the Boc group is protecting a primary or secondary amine. This absorption appears as a medium-intensity, sharp peak in the 3400-3250 cm⁻¹ region.[5] The absence of this peak, in conjunction with a strong carbonyl signal, can suggest the protection of a secondary amine.

The tert-butyl moiety also provides diagnostic signals. The C-H stretching of the methyl groups is observed in the typical alkane region (2980-2870 cm⁻¹). More diagnostically, the gem-dimethyl group often produces a characteristic doublet from bending vibrations, with peaks appearing around 1390 cm⁻¹ and 1365 cm⁻¹ .[6] Finally, strong C-O stretching vibrations associated with the carbamate linkage are typically found in the 1300-1150 cm⁻¹ region.[7]

Summary of Key N-Boc FTIR Absorptions
Vibrational ModePosition (cm⁻¹)IntensityNotes
N-H Stretch3400 - 3250MediumPresent for protected primary/secondary amines.
C-H Stretch (t-Butyl)2980 - 2870StrongTypical sp³ C-H stretching.
C=O Stretch (Carbamate) 1720 - 1680 Strong, Sharp Primary diagnostic peak for the Boc group. [1]
C-H Bend (t-Butyl)~1390 & ~1365MediumCharacteristic doublet for the gem-dimethyl group.[6]
C-O Stretch1300 - 1150StrongAssociated with the O-C(O)N linkage.

Spectral Profile of the Terminal Alkene (Vinyl Group)

Terminal alkenes (R-CH=CH₂) are common structural motifs in natural products and synthetic intermediates. Their FTIR spectra are defined by the vibrations of the C=C double bond and the associated vinylic hydrogens.

The vinylic =C-H stretching vibration is a key identifier, appearing as a medium-intensity peak just to the left of the 3000 cm⁻¹ dividing line, typically in the 3100-3075 cm⁻¹ range.[8][9] The presence of a peak in this region is a strong indication of unsaturation.[10]

The C=C double bond stretch gives rise to a moderate absorption in the 1645-1635 cm⁻¹ region.[8][9] While useful, this peak can sometimes be weak or obscured, especially in conjugated systems.

The most unambiguous and reliable signals for a terminal alkene are the out-of-plane (oop) =C-H bending vibrations . For a monosubstituted (vinyl) alkene, these appear as two distinct, strong, and sharp bands: one near 997-985 cm⁻¹ and another near 915-905 cm⁻¹ .[11] These two peaks are often the most telling feature for confirming the presence of a terminal alkene.[10]

Summary of Key Terminal Alkene FTIR Absorptions
Vibrational ModePosition (cm⁻¹)IntensityNotes
=C-H Stretch 3100 - 3075 Medium Diagnostic for sp² C-H bonds. [8][9]
C=C Stretch1645 - 1635Medium to WeakConfirms the presence of the double bond.
=C-H Bend (oop) ~990 & ~910 Strong, Sharp Primary diagnostic peaks for a terminal alkene. [11]

Comparative Analysis: Differentiating N-Boc and Terminal Alkene Peaks

When a molecule contains both functional groups, a systematic analysis is required to assign the observed peaks correctly. While some regions, like the sp³ C-H stretches below 3000 cm⁻¹, will contain overlapping signals, several key peaks are unique and serve as definitive markers.

The Decisive Regions:

  • The Carbonyl Region (1800-1650 cm⁻¹): The presence of a very strong, sharp peak between 1720-1680 cm⁻¹ is the unequivocal signature of the N-Boc group's carbonyl stretch.[1] The terminal alkene's C=C stretch at ~1640 cm⁻¹ is significantly weaker and at a lower wavenumber, making it easily distinguishable.

  • The Out-of-Plane Bending Region (1000-900 cm⁻¹): The appearance of two strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ is the hallmark of a terminal alkene.[11] The N-Boc group has no significant absorptions in this specific region, making this a clear diagnostic window.

  • The C-H Stretching Region (3100-3000 cm⁻¹): A medium-intensity peak just above 3000 cm⁻¹ points to the alkene's =C-H stretch.[8] Conversely, the N-Boc group only contributes C-H stretches below 3000 cm⁻¹.

The following diagram illustrates the logical workflow for analyzing a spectrum for these two functional groups.

FTIR_Analysis_Workflow start Analyze Spectrum check_carbonyl Strong, sharp peak at 1720-1680 cm⁻¹? start->check_carbonyl boc_present N-Boc Group Present check_carbonyl->boc_present Yes no_boc No N-Boc Group check_carbonyl->no_boc No check_oop_bends Two strong, sharp peaks at ~990 & ~910 cm⁻¹? check_vinyl_stretch Peak > 3000 cm⁻¹? check_oop_bends->check_vinyl_stretch No alkene_present Terminal Alkene Present check_oop_bends->alkene_present Yes check_vinyl_stretch->alkene_present Yes no_alkene No Terminal Alkene check_vinyl_stretch->no_alkene No boc_present->check_oop_bends no_boc->check_oop_bends

Caption: Logical workflow for spectral identification.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

To ensure data is trustworthy and reproducible, a validated protocol is essential. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.[9]

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Sample compound (solid or liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning (Causality): The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples. Clean the crystal by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition (Self-Validation): A background spectrum must be collected before the sample is analyzed. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be mathematically subtracted from the sample spectrum. With the clean, empty ATR crystal in place, initiate the background scan from the instrument's software.

  • Sample Application:

    • For Solids: Place a small amount of the powdered or solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • For Liquids: Place a single drop of the liquid sample onto the center of the crystal.

  • Engage Pressure Arm: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for generating a strong evanescent wave and obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, with the background automatically subtracted, will be displayed. Use the software tools to label significant peaks and compare the data against known values.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure tip with a solvent-dampened wipe to prepare the instrument for the next user.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background (Self-Validation) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample (Solid or Liquid) Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Analyze_Data 6. Analyze & Label Peaks Collect_Spectrum->Analyze_Data Clean_Again 7. Clean-up Analyze_Data->Clean_Again

Caption: Standard workflow for ATR-FTIR analysis.

Case Study: Monitoring the Deprotection of a Boc-Protected Alkene

Consider the acid-catalyzed deprotection of N-Boc-4-vinylaniline. FTIR spectroscopy is an ideal tool to monitor the reaction's progress in real-time or by analyzing aliquots.

  • Starting Material (N-Boc-4-vinylaniline): The spectrum will prominently feature:

    • A strong C=O stretch at ~1700 cm⁻¹.

    • A medium N-H stretch at ~3300 cm⁻¹.

    • A medium =C-H stretch at ~3085 cm⁻¹.

    • A medium C=C stretch at ~1640 cm⁻¹.

    • Strong, sharp =C-H bends at ~990 and ~910 cm⁻¹.

  • Reaction Monitoring: As the reaction proceeds, the key spectral change will be the disappearance of the strong C=O stretch at ~1700 cm⁻¹ . This provides a clear and quantitative way to track the consumption of the starting material.

  • Final Product (4-vinylaniline): The final spectrum will show:

    • The complete absence of the ~1700 cm⁻¹ carbonyl peak.

    • The appearance of two new N-H stretching bands characteristic of a primary amine (~3450 and 3350 cm⁻¹).

    • The persistence of all alkene-related peaks (=C-H stretch, C=C stretch, and the ~990/910 cm⁻¹ oop bends), confirming the stability of the alkene moiety under the reaction conditions.

This comparative analysis allows a researcher to confidently assert that the Boc group has been removed while the crucial terminal alkene has remained intact.

Conclusion

FTIR spectroscopy is an indispensable tool for the modern chemical researcher. By understanding the fundamental origins of the absorption bands for N-Boc and terminal alkene groups, scientists can move beyond simple pattern matching to a more robust and confident interpretation of their spectral data. The key to differentiating these functional groups lies in focusing on the unique, high-intensity signals that do not overlap: the strong carbamate C=O stretch for the N-Boc group and the pair of strong, sharp out-of-plane =C-H bending vibrations for the terminal alkene. Adherence to a validated experimental protocol ensures that the data collected is of the highest quality, providing a solid foundation for critical research and development decisions.

References

  • Majerz, I. (2008). The infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 875(1-3), 449-454. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Available at: [Link]

  • The features of IR spectrum. (n.d.). Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of Calgary. (n.d.). IR Chart. Available at: [Link]

  • Chegg. (2020). Question: Identify all peaks and spectra in this tert-Butyl Alcohol IR spectrum. Available at: [Link]

  • Millersville University. (n.d.). IR Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Available at: [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-134. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

Sources

Reference Standard Guide: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

In the development of peptidomimetics and macrocyclic drugs (particularly via Ring-Closing Metathesis), N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine serves as a critical "stapling" intermediate. Its terminal alkene allows for olefin metathesis, while the isobutyl side chain mimics a Leucine residue.

However, commercial sources for this intermediate vary significantly in isomeric purity and residual solvent content. This guide establishes a rigorous reference standard protocol, comparing Standard Synthesis Grade (95%) against High-Purity Reference Grade (>98%) to demonstrate why "good enough" is often insufficient for late-stage API synthesis.

Chemical Identity Profile
PropertySpecification
Common Name N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine
IUPAC Name tert-butyl (6-methylhept-1-en-4-yl)carbamate
CAS Registry 1335042-32-4
Molecular Formula C₁₃H₂₅NO₂
Molecular Weight 227.35 g/mol
Chirality Racemic (contains both R and S enantiomers at C4)
Key Structural Features Acid-labile Boc group; Terminal alkene (metathesis handle); Branched isobutyl tail.

Comparative Analysis: Synthesis Grade vs. Reference Standard

The primary challenge with this molecule is not the Boc protection itself, but the stability of the terminal alkene during purification and the removal of chemically similar byproducts.

Table 1: Performance Comparison of Purity Grades
FeatureSynthesis Grade (Commercial Crude)Reference Standard Grade (Purified)Impact on Application
Purity (LC-MS) 90% - 95%> 98.5% Lower purity leads to non-stoichiometric metathesis and catalyst poisoning.
Alkene Isomerization Contains 2-5% internal alkene (hept-5-ene)< 0.1% Internal alkenes are dead-ends in Ring-Closing Metathesis (RCM).
Residual Solvent High THF/Ether levels< 500 ppm Solvents can interfere with Grubbs catalysts in subsequent steps.
Boc-Byproducts Contains Di-Boc or Urea derivativesNone Detected Di-Boc species alter solubility and stoichiometry.
Water Content Hygroscopic (often >1%)< 0.1% (Lyophilized) Moisture hydrolyzes sensitive coupling reagents (e.g., HATU/EDC).

Critical Impurity Profiling & Causality

To establish a valid reference standard, one must understand how impurities arise. The synthesis typically involves the allylation of N-Boc-leucinal or a Grignard addition to a sulfinime.

Diagram 1: Impurity Genesis & QC Workflow

The following flowchart visualizes the synthesis pathway and the specific points where critical impurities are introduced, necessitating the QC checkpoints.

G Start Precursors (Isovaleraldehyde + Allyl Bromide) Rxn Grignard/Barbier Reaction Start->Rxn Inter Intermediate (Homoallylic Alcohol) Rxn->Inter Imp1 Impurity A: Internal Alkene (Isomerization) Rxn->Imp1 Thermal Stress Amine Amination (Mitsunobu/Azide) Inter->Amine Protect Boc Protection (Boc2O) Amine->Protect Imp2 Impurity B: Di-Boc Species Protect->Imp2 Excess Boc2O QC QC: HPLC-CAD & 1H-NMR Protect->QC Imp1->QC Imp2->QC Imp3 Impurity C: Residual Lewis Acid QC->Rxn Fail/Reprocess Final Reference Standard (>98% Purity) QC->Final Pass

Caption: Workflow tracking the genesis of isomeric and protection-based impurities during the synthesis of N-Boc-2-methyl-hept-6-ene-4-amine.

Detailed Impurity Analysis
  • Alkene Isomerization (Migration):

    • Cause: During the Grignard formation or subsequent workups involving Lewis acids, the terminal double bond (hept-6-ene) can migrate to the thermodynamically more stable internal position (hept-5-ene).

    • Detection: This is difficult to see by UV but distinct in 1H NMR . The terminal alkene shows multiplet signals at 5.7–5.9 ppm (1H) and 5.0–5.1 ppm (2H). The internal isomer lacks the terminal vinyl protons.

  • Di-Boc Formation:

    • Cause: Aggressive Boc protection conditions (excess base/Boc₂O) can lead to

      
      -di-Boc species.
      
    • Consequence: This creates a lipophilic impurity that co-elutes during flash chromatography.

Validated Analytical Protocols

To certify this molecule as a Reference Standard, rely on this self-validating dual-method approach.

Method A: High-Resolution 1H NMR (Identity & Isomeric Purity)

Rationale: NMR is the only primary method to definitively quantify the ratio of terminal vs. internal alkene.

  • Solvent: DMSO-d₆ (preferred over CDCl₃ to prevent acid traces from degrading the Boc group).

  • Key Diagnostic Signals:

    • 
       1.38 ppm (s, 9H): Boc tert-butyl group.
      
    • 
       0.85 ppm (d, 6H): Isopropyl methyls (C1/C2 region).
      
    • 
       5.70–5.85 ppm (m, 1H): Internal vinyl proton (
      
      
      
      =CH₂).
    • 
       4.95–5.10 ppm (m, 2H): Terminal vinyl protons (=C
      
      
      
      ).
    • 
       6.70 ppm (d, 1H): Carbamate NH (visible in DMSO, disappears in CDCl₃/D₂O shake).
      
  • Acceptance Criteria: Integral ratio of Vinyl-H (1H) to Boc-H (9H) must be 1:9 ± 0.2.

Method B: HPLC-CAD (Purity & Related Substances)

Rationale: Boc-amines have weak UV absorbance (only end-absorption <210nm). A Charged Aerosol Detector (CAD) or ELSD is required for accurate quantitation of non-chromophoric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar salts).

    • 2-15 min: 30% -> 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Detection: CAD (Nebulizer temp 35°C) or UV 205 nm (if CAD unavailable, but sensitivity will be low).

  • Retention Time: Expect the main peak around 10-12 min. Impurities (free amine) elute early; Di-Boc elutes late.

Handling & Stability Guidelines

Unlike standard amino acids, this olefinic intermediate requires specific handling to prevent degradation.

  • Storage: Store at -20°C under Argon/Nitrogen. The terminal alkene is susceptible to slow oxidation (epoxidation) if left in air at room temperature [1].

  • Solubility: Highly soluble in DCM, MeOH, and EtOAc. Low solubility in water.

  • Acid Sensitivity: The N-Boc group is cleaved by TFA or HCl. Do not use acidic modifiers in LC-MS if you are trying to recover the compound; use neutral buffers or immediate analysis.

References

  • BenchChem. (2025).[1][2] Comparative Guide to Analytical Methods for Confirming Boc Protection. Retrieved from

  • PubChem. (2025). Compound Summary: tert-butyl (6-methylhept-1-en-4-yl)carbamate. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. (Context on amine purity analysis). Retrieved from

  • Squarix. (2025). Product Specification: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine. Retrieved from

Sources

Structural Validation of Racemic N-Boc Amines: A Comparative Guide to COSY and HSQC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotamer Trap" in N-Boc Analysis

In drug development, tert-butyl carbamates (N-Boc amines) are ubiquitous intermediates. However, they present a notorious analytical challenge: restricted rotation around the N-C(O) amide bond. This phenomenon creates distinct rotamers (typically s-cis and s-trans) observable on the NMR timescale, often manifesting as doubled peaks, broad humps, or missing signals in 1D


H and 

C spectra.

For a researcher validating a racemic scaffold, these artifacts mimic impurities, leading to false negatives in purity assessments or incorrect structural assignments.

This guide compares the efficacy of standard 1D NMR against a 2D COSY/HSQC integrated workflow. We demonstrate that while 1D NMR is prone to ambiguity, the COSY/HSQC combination provides a self-validating system that definitively maps connectivity and resolves rotameric confusion without the need for Variable Temperature (VT) experiments.

Comparative Analysis: 1D vs. 2D Methodologies

The following table summarizes the performance of three common validation strategies for a generic racemic N-Boc amine (e.g., N-Boc-3-aminopiperidine).

Table 1: Strategic Comparison of Validation Methods
FeatureMethod A: 1D NMR (

H +

C)
Method B: 1D + HMBCMethod C: COSY + HSQC (Recommended)
Primary Mechanism Chemical Shift (

) & Integration
Long-range coupling (

)
Direct coupling (

)
Rotamer Handling Poor. Doubled peaks often misidentified as impurities.Moderate. Can link rotamer signals to same carbonyl, but low sensitivity.Excellent. Resolves rotamers as distinct, correlated cross-peaks.
Connectivity Mapping Inferential (based on splitting).Non-contiguous (jumps heteroatoms).Contiguous. Traces the carbon backbone atom-by-atom.
Crowded Region Resolution Low. Aliphatic overlap (1.0–2.0 ppm) is unresolvable.Low.High. Spreads overlap into a second dimension (Carbon).
Time Investment Low (< 15 mins)High (30–60 mins)Moderate (20–40 mins)
Confidence Level Low (Ambiguous)MediumHigh (Definitive)

Technical Deep Dive: The Self-Validating Mechanism

Why is the COSY/HSQC combination superior? It relies on orthogonal verification .

COSY (Correlation Spectroscopy)

COSY identifies protons that are scalar coupled (usually 3 bonds apart). In a racemic N-Boc amine, this allows you to trace the aliphatic chain starting from the proton adjacent to the nitrogen (the


-proton).
  • The Rotamer Advantage: Even if the

    
    -proton is split into two rotameric signals, COSY will show correlations from both signals to the same neighboring 
    
    
    
    -protons (or distinct rotameric
    
    
    -protons), confirming they belong to the same spin system.
HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates a proton directly to the carbon it is attached to (


). This is the "Atomic Spreadsheet."
  • Multiplicity Editing: Using Multiplicity-Edited HSQC allows you to distinguish CH/CH

    
     (positive phase) from CH
    
    
    
    (negative phase).
  • Resolution: In 1D, the Boc tert-butyl signal (~1.4 ppm) often obscures the cyclic protons. In HSQC, the Boc methyls correlate to a specific carbon (~28 ppm), while the backbone protons correlate to ring carbons (~20-60 ppm), completely separating them.

Experimental Protocol

This protocol is designed for a 400 MHz or higher spectrometer.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    for N-Boc amines. DMSO raises the energy barrier for rotation (sharpening rotamers) and slows chemical exchange of the NH proton, making the H-N-C-H coupling visible in COSY.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for resolving minor rotamer cross-peaks in 2D.

Step 2: Acquisition Parameters
  • Temperature: 298 K (Standard). Note: If broadening is severe, elevate to 350 K to coalesce rotamers, but this guide assumes ambient temp validation.

  • Experiment 1: 1D Proton

    • Sweep Width: 12-14 ppm.

    • Scans: 16.

  • Experiment 2: COSY (Magnitude Mode)

    • Pulse Sequence: cosygpqf (Gradient selected).

    • Points: 2048 (F2) x 128-256 (F1).

    • NS: 4.

  • Experiment 3: Multiplicity-Edited HSQC

    • Pulse Sequence: hsqcedetgp (Phase sensitive, echo/antiecho).[1]

    • Coupling Constant (

      
      ): Set to 145 Hz.
      
    • Points: 1024 (F2) x 256 (F1).

    • NS: 4-8.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural logic used to distinguish rotamers from impurities.

Diagram 1: The Validation Workflow

G Start Crude N-Boc Amine Sample OneD Run 1D 1H NMR (DMSO-d6) Start->OneD Check Observation: Doubled Peaks / Broadening? OneD->Check ImpurityHyp Hypothesis A: Impurity Present Check->ImpurityHyp Possibility 1 RotamerHyp Hypothesis B: Rotamers Present Check->RotamerHyp Possibility 2 Run2D Run HSQC + COSY ImpurityHyp->Run2D RotamerHyp->Run2D Analysis Analyze Cross-Peaks Run2D->Analysis ResultRot Validation: Cross-peaks align to same spin system logic Analysis->ResultRot Correlated ResultImp Rejection: Uncorrelated signals or chemically distinct shifts Analysis->ResultImp Uncorrelated

Caption: A logical workflow for distinguishing structural rotamers from synthesis impurities using 2D NMR.

Diagram 2: Deciphering HSQC Signals (Rotamer vs. Impurity)

Logic Signal Ambiguous 1H Signal (e.g., 3.5 & 3.8 ppm) HSQC HSQC Correlation Check Signal->HSQC ScenarioA Scenario A: Rotamers HSQC->ScenarioA ScenarioB Scenario B: Impurity HSQC->ScenarioB DetailA Both protons correlate to Carbons with nearly identical chemical shifts (e.g., 50.1 & 50.4 ppm) ScenarioA->DetailA DetailB Protons correlate to Carbons with drastically different shifts or phases ScenarioB->DetailB

Caption: Logic gate for interpreting HSQC data. Rotamers show "shadow" correlations; impurities show distinct chemical environments.

Case Study Simulation: N-Boc-3-aminopiperidine

To illustrate, consider the validation of rac-N-Boc-3-aminopiperidine.

1D NMR Observation: The H-2 protons (alpha to Nitrogen) appear as two broad multiplets at 3.8 ppm and 2.9 ppm. Is the 2.9 ppm signal an impurity?

HSQC Data Analysis:

  • Signal A (3.8 ppm): Correlates to Carbon A at 48.5 ppm.

  • Signal B (2.9 ppm): Correlates to Carbon B at 47.9 ppm.

Conclusion: The


C chemical shift difference (

) is minimal (< 1 ppm). Both carbons are CH

(confirmed by negative phase in Edited-HSQC). This confirms they are the same chemical position in two different conformers (s-cis and s-trans), validating the structure rather than rejecting the batch.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Wong, A. (2020). Rotamers: Assigned by a simple NMR experiment. Sussex Drug Discovery Centre.

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.